CAM833
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26ClFN4O5 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide |
InChI |
InChI=1S/C26H26ClFN4O5/c1-14(19-6-5-18(37-2)11-20(19)27)30-26(36)23-10-17(33)13-32(23)24(34)12-29-25(35)22-7-3-15-9-16(28)4-8-21(15)31-22/h3-9,11,14,17,23,33H,10,12-13H2,1-2H3,(H,29,35)(H,30,36)/t14-,17+,23-/m0/s1 |
InChI Key |
PMUWBFKMLGLUTF-KNUWZQJKSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Cl)NC(=O)[C@@H]2C[C@H](CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)NC(=O)C2CC(CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CAM833
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAM833 is a potent and selective small-molecule inhibitor that disrupts the crucial protein-protein interaction between BRCA2 and RAD51, key components of the homologous recombination (HR) DNA repair pathway. By binding directly to RAD51, this compound effectively mimics the binding motif of BRCA2, preventing the formation of functional RAD51 filaments at sites of DNA damage. This inhibition of HR leads to an accumulation of DNA double-strand breaks, ultimately triggering cell-cycle arrest and apoptosis in cancer cells. Furthermore, this compound demonstrates synergistic effects with DNA-damaging agents such as ionizing radiation and PARP inhibitors, highlighting its potential as a promising therapeutic agent in oncology, particularly for sensitizing tumors to existing cancer therapies.
Core Mechanism of Action: Inhibition of the BRCA2-RAD51 Interaction
This compound functions as an orthosteric inhibitor, directly targeting the RAD51 recombinase.[1][2][3] The core of its mechanism lies in its ability to occupy a critical binding pocket on RAD51 that is normally engaged by the BRC repeats of the BRCA2 protein.[3] Specifically, the quinoline moiety of this compound settles into a hydrophobic pocket on RAD51 that accommodates the phenylalanine residue of the BRCA2 BRC repeat's FxxA motif, while a methyl group on this compound occupies the corresponding alanine-binding pocket.[1][3]
This competitive binding effectively blocks the interaction between BRCA2 and RAD51, a process essential for the proper localization and assembly of RAD51 into nucleoprotein filaments on single-stranded DNA at sites of DNA double-strand breaks.[2][3] By preventing the formation of these RAD51 filaments, this compound halts the process of homologous recombination, a major pathway for error-free DNA repair.[1][2]
The inhibition of this critical DNA repair mechanism leads to several downstream cellular consequences:
-
Suppression of RAD51 Foci Formation: In response to DNA damage, RAD51 typically forms distinct nuclear foci that are indicative of active DNA repair. Treatment with this compound leads to a dose-dependent reduction in the formation of these RAD51 foci.[1][2]
-
Induction of Cell-Cycle Arrest: The accumulation of unrepaired DNA damage triggers cellular checkpoints, leading to cell-cycle arrest, primarily at the G2/M phase.[1]
-
Promotion of Apoptosis: In the face of extensive and irreparable DNA damage, cells initiate programmed cell death, or apoptosis. This compound has been shown to increase the apoptotic cell fraction.[1]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of homologous recombination.
Caption: this compound binds to RAD51, preventing its interaction with BRCA2 and subsequent homologous recombination.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target/System | Method |
| Kd | 366 nM | ChimRAD51 protein | Isothermal Titration Calorimetry (ITC) |
| IC50 | 6 µM | Inhibition of BRCA2-RAD51 Interaction | - |
Table 2: In Vitro Cellular Activity
| Parameter | Cell Line | Condition | Value |
| GI50 | HCT116 (Colon Carcinoma) | This compound alone (96h) | 38 µM[1] |
| GI50 | HCT116 (Colon Carcinoma) | This compound + 3 Gy Ionizing Radiation (96h) | 14 µM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
To determine the binding affinity of this compound to the ChimRAD51 protein, ITC experiments were performed. A solution of this compound was titrated into a solution of the ChimRAD51 protein in a microcalorimeter. The heat changes associated with the binding events were measured and used to calculate the dissociation constant (Kd), enthalpy, and stoichiometry of the interaction. The protein was extensively dialyzed against the experimental buffer prior to the titration to minimize buffer mismatch effects.
RAD51 Foci Formation Assay (Immunofluorescence)
A549 non-small cell lung carcinoma cells were seeded on coverslips and treated with various concentrations of this compound. DNA damage was induced by exposing the cells to ionizing radiation. After a defined incubation period, the cells were fixed, permeabilized, and stained with a primary antibody specific for RAD51, followed by a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The formation of RAD51 foci was visualized and quantified using high-content microscopy.
Cell Growth Inhibition Assay
Human cancer cell lines, such as HCT116, were seeded in 96-well plates and treated with a range of concentrations of this compound, both alone and in combination with ionizing radiation. After a 96-hour incubation period, cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay. The concentration of this compound that resulted in 50% growth inhibition (GI50) was determined from the dose-response curves.
Cell Cycle Analysis
Cells treated with this compound were harvested, washed, and fixed in ethanol. The fixed cells were then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of this compound on cell cycle progression.
Apoptosis Assay
Apoptosis was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Cells were treated with this compound for various time points. After treatment, cells were harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and PI, which stains necrotic cells. The percentage of apoptotic cells (Annexin V positive, PI negative) was determined by analyzing the stained cell population using a flow cytometer.
Synergy with PARP Inhibitors
To assess the synergistic effect of this compound with PARP inhibitors, cancer cells were treated with various concentrations of this compound, a PARP inhibitor, or a combination of both. Cell viability was measured after a set incubation period. The combination index (CI) was calculated using the Chou-Talalay method to determine whether the combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Caption: A generalized workflow for evaluating the in vitro effects of this compound on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
CAM833: A Technical Guide to the Inhibition of the BRCA2-RAD51 Interaction for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CAM833, a potent and selective small-molecule inhibitor of the critical protein-protein interaction between BRCA2 and RAD51. This interaction is central to the homologous recombination (HR) pathway, a key DNA damage repair mechanism. By disrupting this interaction, this compound effectively impairs HR, sensitizing cancer cells to DNA-damaging agents and offering a promising new avenue for cancer therapy. This document details the mechanism of action of this compound, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is an orthosteric inhibitor that directly competes with the BRC repeats of BRCA2 for binding to RAD51.[1][2] The BRCA2 protein plays a crucial role in the homologous recombination (HR) pathway by loading RAD51 onto single-stranded DNA (ssDNA) at sites of DNA double-strand breaks (DSBs). This loading initiates the formation of the RAD51 nucleoprotein filament, which is essential for the subsequent search for a homologous template and DNA repair.
This compound mimics the key Phe-x-x-Ala motif of the BRC repeats, occupying the corresponding binding pockets on the surface of RAD51.[1][2] Specifically, the quinoline moiety of this compound fits into the phenylalanine-binding pocket, while the methyl group of its substituted α-methylbenzyl group occupies the alanine-binding pocket.[1][2] This competitive binding prevents the recruitment of RAD51 by BRCA2 to sites of DNA damage, thereby inhibiting the formation of RAD51 foci and the assembly of functional RAD51 filaments.[1][3] The ultimate consequence is the disruption of the HR DNA repair pathway.
The inhibition of HR by this compound leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis.[1][3] Furthermore, this induced "BRCAness" in cancer cells with wild-type BRCA2 makes them susceptible to synthetic lethality when combined with other DNA-damaging agents, such as PARP inhibitors or ionizing radiation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from various biochemical and cell-based assays.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | [1][3] |
| Binding Affinity (Kd) | 355 nM | Fluorescence Polarization (FP) | ChimRAD51 | [3] |
| IC50 (RAD51 Foci Formation) | 6 µM | Immunofluorescence | A549 cells | |
| GI50 (Growth Inhibition) | 38 µM | Cell Viability Assay (96h) | HCT116 cells | [3] |
| GI50 (in combination with 3 Gy IR) | 14 µM | Cell Viability Assay (96h) | HCT116 cells | [3] |
Signaling and Experimental Workflow Visualizations
Signaling Pathway of BRCA2-RAD51 Mediated Homologous Recombination
References
- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
CAM833: An Orthosteric Inhibitor of RAD51 for Homologous Recombination Repair Modulation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of CAM833, a potent and selective small-molecule inhibitor of the RAD51 recombinase. By binding directly to the orthosteric site on RAD51, this compound effectively disrupts the critical interaction with BRCA2, a key mediator of homologous recombination (HR), a major DNA double-strand break repair pathway. This guide details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and the underlying signaling pathways.
Core Quantitative Data
The following tables summarize the key quantitative parameters defining the efficacy of this compound in biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Method | Target | Notes |
| Kd | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | Dissociation constant, a measure of binding affinity.[1][2][3][4] |
| Kd | 355 nM | Fluorescence Polarization (FP) | ChimRAD51 | Dissociation constant, confirming high-affinity binding.[2] |
| IC50 | 6 µM | Fluorescence Polarization (FP) Competition Assay | RAD51-BRC4 Interaction | Concentration required to inhibit 50% of the binding between RAD51 and a BRC4 peptide. |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Conditions | Notes |
| GI50 | 38 µM | HCT116 (colon carcinoma) | 96 hours | 50% growth inhibition concentration for this compound alone.[2] |
| GI50 | 14 µM | HCT116 (colon carcinoma) | 96 hours, combined with 3 Gy Ionizing Radiation (IR) | Demonstrates potentiation of radiation-induced cytotoxicity.[2] |
| RAD51 Foci Inhibition | Concentration-dependent decrease | A549 (lung carcinoma) | 24 hours, post-IR | This compound blocks the formation of nuclear RAD51 foci, a hallmark of active HR.[2] |
| Synergy | Potentiates growth suppression | BRCA2 wild-type cells | 96 hours, combined with PARP1 inhibitors | Highlights the potential for combination therapy in cancers proficient in HR.[2][5] |
Mechanism of Action and Signaling Pathway
This compound functions as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51.[6] This prevents the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of DNA double-strand breaks, a critical step in the initiation of homologous recombination. The inhibition of RAD51 filament formation ultimately leads to a deficient DNA damage response, sensitizing cancer cells to DNA damaging agents.[3][4][6]
Caption: Mechanism of this compound in inhibiting RAD51-mediated homologous recombination.
Experimental Workflows and Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its binding affinity, inhibitory potency, and cellular effects.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 5. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
CAM833: A Technical Guide to a Novel RAD51-BRCA2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAM833 is a potent and selective small-molecule inhibitor targeting the critical protein-protein interaction between RAD51 and BRCA2, key components of the homologous recombination (HR) DNA repair pathway.[1][2] Developed through a structure-guided molecular design, this compound has emerged as a valuable chemical tool for studying HR and a potential therapeutic agent for cancer treatment.[3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with this compound.
Chemical Properties and Structure
This compound is a sub-micromolar inhibitor with a well-defined chemical structure.[4] Its development involved a meticulous process of merging and optimizing chemical fragments to achieve high-affinity binding to RAD51.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆ClFN₄O₅ | |
| Molecular Weight | 528.96 g/mol | |
| CAS Number | 2758364-02-0 | [6] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [7] |
| SMILES String | FC1=CC=C(N=C(C(NCC(N2--INVALID-LINK--C=C(OC)C=C3)C)=O">C@HC--INVALID-LINK--C2)=O)=O)C=C4)C4=C1 | |
| InChI Key | PMUWBFKMLGLUTF-KNUWZQJKSA-N |
Mechanism of Action
This compound functions as an orthosteric inhibitor of the RAD51-BRCA2 interaction.[6] It directly competes with the BRC repeats of BRCA2 for binding to RAD51, effectively disrupting the formation of the RAD51 nucleoprotein filament, a crucial step in the HR pathway.[2][8] The quinoline moiety of this compound occupies a hydrophobic pocket on RAD51 that normally binds a key phenylalanine residue of the BRC repeat.[3]
This inhibition of the RAD51-BRCA2 interaction leads to several downstream cellular effects:
-
Inhibition of RAD51 Foci Formation: this compound diminishes the formation of RAD51 nuclear foci that are induced by DNA damage.[1]
-
Suppression of RAD51 Filament Assembly: The compound prevents the proper clustering and assembly of extended RAD51 filaments at sites of DNA damage.[1][3]
-
Impairment of Homologous Recombination: By disrupting a key step in the process, this compound effectively inhibits DNA repair by homologous recombination.[1]
In Vitro and Cellular Activity
This compound has demonstrated significant activity in a variety of in vitro and cell-based assays, highlighting its potential as a modulator of DNA damage repair pathways.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | Kd | 366 nM | ChimRAD51 protein | [6][9] |
| Cellular Activity | IC₅₀ | 6 µM | RAD51 foci formation (A549) | [9] |
| Cell Growth | GI₅₀ | 38 µM | HCT116 | [6] |
| Cell Growth with IR | GI₅₀ | 14 µM | HCT116 (with 3 Gy IR) | [6] |
| Cell Growth | EC₅₀ | See table below for various cell lines | Multiple cancer cell lines | [10] |
This compound Growth Inhibition (EC₅₀) in Various Cancer Cell Lines: [10]
| Cell Line | EC₅₀ (µM) |
| HUVEC | 133.0 |
| Mia-pa-ca2 | 68.6 |
| NCI-H209 | 69.3 |
| OVCAR3 | 53.6 |
| PC3 | 91.2 |
| SK-MEL-24 | 143.5 |
| U20S | 40.5 |
| BT549 | 73.8 |
| HCT116 | 38.0 |
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the discovering laboratories, the cited literature provides a strong basis for reproducing the key findings.
4.1. RAD51 Foci Formation Assay A549 non-small cell lung carcinoma cells are treated with varying concentrations of this compound.[9] DNA damage is induced, typically using ionizing radiation (e.g., 3 Gy).[9] After a specified incubation period (e.g., 6 hours), cells are fixed, permeabilized, and stained with an antibody specific for RAD51.[9] The formation of nuclear RAD51 foci is then quantified using fluorescence microscopy. The IC₅₀ value is determined as the concentration of this compound that reduces the number of RAD51 foci by 50%.[9]
4.2. Cell Growth Inhibition Assay Human cancer cell lines (e.g., HCT116) are seeded in multi-well plates and exposed to a range of this compound concentrations for an extended period (e.g., 96 hours).[6] Cell viability or proliferation is measured using a standard method, such as the sulforhodamine B (SRB) assay. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.[6]
4.3. Isothermal Titration Calorimetry (ITC) The binding affinity (Kd) of this compound to a purified RAD51 protein construct (e.g., ChimRAD51) is determined using ITC.[1] This technique directly measures the heat changes that occur upon the binding of the inhibitor to the protein, allowing for the calculation of thermodynamic binding parameters.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound within the context of the homologous recombination pathway and its logical relationship with downstream cellular events.
Caption: Mechanism of this compound in inhibiting homologous recombination.
Caption: General experimental workflow for evaluating this compound.
Therapeutic Potential and Future Directions
This compound's ability to disrupt homologous recombination makes it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents.[1] By inhibiting HR, this compound can sensitize cancer cells to treatments like ionizing radiation and PARP inhibitors, especially in tumors that are proficient in BRCA2.[1][11] This synthetic lethality approach could expand the utility of PARP inhibitors to a broader patient population beyond those with BRCA mutations.[12]
Further preclinical and clinical development is anticipated to explore the full therapeutic potential of this compound and similar RAD51-BRCA2 interaction inhibitors.[2] These efforts will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in various cancer models.
References
- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | RAD51-BRCA2 inhibitor Probechem Biochemicals [probechem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. dovepress.com [dovepress.com]
- 12. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by CAM833
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAM833 is a potent and selective small-molecule inhibitor targeting the critical protein-protein interaction between BRCA2 and RAD51, two key players in the homologous recombination (HR) DNA repair pathway. By disrupting this interaction, this compound effectively cripples the cell's ability to repair DNA double-strand breaks (DSBs), leading to increased genomic instability and subsequent cell death, particularly in cancer cells. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: Inhibition of the BRCA2-RAD51 Interaction
This compound functions as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51.[1][2][3] The binding of this compound to RAD51 sterically hinders the recruitment of RAD51 to sites of DNA damage, a crucial initial step in the HR process.[4] This disruption prevents the formation of the RAD51 nucleoprotein filament, which is essential for the subsequent strand invasion and repair of DSBs.[4]
The affinity of this compound for the ChimRAD51 protein has been determined to have a dissociation constant (Kd) of 366 nM.[1][4] This potent and specific interaction underscores the targeted nature of this compound's activity.
Cellular Consequences of this compound Treatment
The inhibition of the BRCA2-RAD51 interaction by this compound triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Impaired Homologous Recombination and Increased DNA Damage
The primary consequence of this compound treatment is the significant impairment of the HR pathway. This is evidenced by a dose-dependent decrease in the formation of RAD51 foci at sites of DNA damage.[1] In A549 cells, this compound inhibited the formation of ionizing radiation (IR)-induced RAD51 foci with an IC50 of 6 μM.[4] The inability to properly repair DSBs leads to an accumulation of DNA damage, which can be visualized by the increased presence of markers such as γH2AX.[1]
Cell Cycle Arrest at the G2/M Phase
Cells with significant DNA damage typically arrest at the G2/M checkpoint to prevent entry into mitosis with a compromised genome. Treatment with this compound, particularly in combination with DNA damaging agents like ionizing radiation, potentiates this G2/M arrest.[1][2]
Induction of Apoptosis
The accumulation of unrepaired DNA damage and prolonged cell cycle arrest ultimately trigger the intrinsic apoptotic pathway. This compound has been shown to increase the sub-G1 apoptotic cell population over time, indicating programmed cell death.[1]
Synergistic Effects with PARP Inhibitors
In cells with wild-type BRCA2, the inhibition of HR by this compound creates a synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP is crucial for the repair of single-strand DNA breaks. When both single- and double-strand break repair pathways are inhibited, the burden of DNA damage becomes insurmountable, leading to enhanced cancer cell killing.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
| Parameter | Value | Assay | Protein/Cell Line | Reference |
| Kd | 366 nM | Isothermal Titration Calorimetry (ITC) | ChimRAD51 | [1][4] |
| IC50 (RAD51 Foci) | 6 µM | Immunofluorescence | A549 | [4] |
| Cell Line | Treatment | GI50 | Reference |
| HCT116 | This compound | 38 µM | [1] |
| HCT116 | This compound + 3 Gy IR | 14 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sulforhodamine B (SRB) Growth Inhibition Assay
This assay is used to determine the effect of this compound on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or other compounds like PARP inhibitors) and incubate for 72-96 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value, the concentration of the drug that inhibits cell growth by 50%.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD51 to sites of DNA damage.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
-
Induce DNA damage (e.g., by treating with ionizing radiation).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound as required.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound in inhibiting Homologous Recombination.
Caption: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells by inhibiting the BRCA2-RAD51 interaction and disrupting homologous recombination. This in-depth guide has provided a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the DNA damage response in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
CAM833: A Technical Guide to a Novel Synthetic Lethality Agent in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAM833, a first-in-class small molecule inhibitor targeting the BRCA2-RAD51 interaction, a critical nexus in the DNA Damage Response (DDR). By disrupting homologous recombination (HR), this compound induces a state of synthetic lethality in cancer cells, particularly when combined with other DDR inhibitors, such as PARP inhibitors. This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound, offering a comprehensive resource for researchers in oncology and drug development.
Core Concept: Synthetic Lethality and the DNA Damage Response
Synthetic lethality is a therapeutic strategy that exploits the dependencies of cancer cells on specific DNA repair pathways.[1][2] Cancer cells often harbor mutations in key DDR genes, making them reliant on alternative repair mechanisms for survival.[1] By inhibiting these compensatory pathways, it is possible to selectively kill cancer cells while sparing normal, healthy cells.[2]
The interaction between BRCA1/2 and PARP is a classic example of synthetic lethality.[1] In cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is impaired.[2] These cells become highly dependent on the base excision repair (BER) pathway, which is mediated by PARP.[3] Inhibition of PARP in BRCA-deficient tumors leads to the accumulation of unrepaired DNA damage and subsequent cell death.[3][4]
This compound: Mechanism of Action
This compound is a potent and selective orthosteric inhibitor of the protein-protein interaction between BRCA2 and RAD51.[5][6] RAD51 is a crucial recombinase that forms filaments on single-stranded DNA to initiate strand invasion during HR.[6] BRCA2 controls the assembly of these RAD51 filaments at sites of DNA damage through its BRC repeats, which bind to RAD51 via a conserved 'FxxA' motif.[7][8]
This compound was identified through structure-guided molecular design and has been shown to bind to the same site on RAD51 as the BRCA2 FxxA motif.[6][8] By occupying this binding pocket, this compound effectively blocks the recruitment and assembly of RAD51 at DNA damage sites, thereby inhibiting HR.[5][7] This disruption of a key DNA repair pathway forms the basis of its synthetic lethal potential.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Kd vs. ChimRAD51 | 366 nM | In vitro | [5] |
| IC50 | 6 µM | In vitro | |
| GI50 (alone) | 38 µM | HCT116 | [5] |
| GI50 (+ 3 Gy IR) | 14 µM | HCT116 | [5] |
Table 2: Effect of this compound on RAD51 Foci Formation and DNA Damage
| Treatment | Concentration Range | Duration | Effect | Reference |
| This compound | 3.125-50 µM | 24 h | Concentration-dependent decrease in RAD51 foci and increase in DNA damage | [5] |
Table 3: Synergistic Effects of this compound with PARP Inhibitors
| Cell Line | This compound Concentration | PARP Inhibitor | Effect | Reference |
| BRCA2 wild-type cells | 20 µM | AZD2461 | Potentiates growth suppressive effect | [5][9] |
| BRCA wild-type cells | Not specified | Not specified | Enhances damage effects of PARP inhibitors | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Lines and Culture
-
HCT116 (human colon carcinoma) cells: Maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
RAD51 Foci Formation Assay
-
Seed cells on coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 3.125-50 µM) for 24 hours.
-
Induce DNA damage, for example, by treating with ionizing radiation (IR).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and quantify RAD51 foci using fluorescence microscopy.
Cell Viability/Growth Inhibition (GI50) Assay
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound, alone or in combination with a fixed dose of a PARP inhibitor or ionizing radiation.
-
Incubate for a specified period (e.g., 96 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB assay).
-
Calculate the GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Synthetic Lethality with PARP Inhibitors
A key therapeutic application of this compound is its ability to induce synthetic lethality in combination with PARP inhibitors in cancer cells that are proficient in HR (BRCA wild-type).[5][10] PARP inhibitors are most effective in HR-deficient tumors.[3] By inhibiting the BRCA2-RAD51 interaction, this compound functionally mimics a BRCA-deficient state, thereby sensitizing these otherwise resistant cancer cells to PARP inhibition.[9][10] This combination therapy has the potential to expand the clinical utility of PARP inhibitors to a broader patient population.
Conclusion and Future Directions
This compound represents a promising new agent in the field of oncology, with a clear mechanism of action that leverages the concept of synthetic lethality. Its ability to disrupt the critical BRCA2-RAD51 interaction and thereby inhibit homologous recombination opens up new therapeutic avenues, particularly for sensitizing HR-proficient tumors to PARP inhibitors. Further preclinical and clinical development of this compound and similar molecules is warranted to fully explore their potential in cancer therapy.[11] The data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their efforts to translate this novel therapeutic strategy into clinical practice.
References
- 1. Exploring the genetic space of the DNA damage response for cancer therapy through CRISPR‐based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors in Cancer Therapy: Promise, Progress and Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 9. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 11. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: CAM833 for Induction of Apoptosis in Cell Culture
Introduction
CAM833 is a novel experimental small molecule compound designed to induce apoptosis, or programmed cell death, in rapidly dividing cells. Understanding the mechanisms of apoptosis is crucial in cancer research and the development of new therapeutic agents.[1] this compound serves as a valuable tool for researchers studying the molecular pathways of apoptosis and for screening potential anti-cancer drug candidates.
Mechanism of Action
This compound is hypothesized to function by modulating the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the permeability of the mitochondrial outer membrane.[4] It is believed that this compound either directly activates pro-apoptotic members or inhibits the function of anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[1] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of various cellular substrates, ultimately leading to cell death.[6]
Applications
-
Induction of Apoptosis: this compound can be used as a positive control for inducing apoptosis in various cell lines.[7]
-
Drug Screening: The compound can be utilized in high-throughput screening assays to identify new therapeutic agents that modulate the apoptotic pathway.
-
Mechanism of Action Studies: Researchers can use this compound to investigate the intricate signaling cascades involved in the intrinsic apoptotic pathway.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells with this compound
This protocol describes a general procedure for inducing apoptosis in either adherent or suspension cells using this compound.
Materials:
-
Adherent or suspension cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[7]
-
For adherent cells, remove the old medium and add the medium containing the different concentrations of this compound.
-
For suspension cells, add the appropriate volume of the this compound dilutions directly to the flasks.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.[9]
-
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.[10]
-
Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.[10]
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS for downstream analysis.[8]
-
Protocol 2: Quantification of Apoptosis using a Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate (DEVD-pNA) that releases a yellow chromophore (p-nitroaniline, pNA) upon cleavage by active caspase-3. The amount of pNA can be quantified by measuring the absorbance at 405 nm.[11]
Materials:
-
Cell lysates from this compound-treated and control cells (from Protocol 1)
-
Caspase-3 Assay Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Cell Lysates:
-
Resuspend the cell pellets from Protocol 1 in 50 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[6]
-
Incubate the cells on ice for 10-15 minutes.[6]
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatants (cytosolic extracts) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Caspase-3 Assay:
-
Add 50-200 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume of each sample to 50 µL with Lysis Buffer.
-
Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measure the absorbance at 405 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance values from the this compound-treated samples to the vehicle control.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Caspase-3 Activity in Jurkat Cells
| This compound Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.25 ± 0.03 | 1.7 |
| 5 | 0.68 ± 0.05 | 4.5 |
| 10 | 1.25 ± 0.09 | 8.3 |
| 25 | 1.89 ± 0.12 | 12.6 |
| 50 | 2.15 ± 0.15 | 14.3 |
Mandatory Visualization
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Figure 2. Experimental workflow for the Caspase-3 activity assay.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mpbio.com [mpbio.com]
- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biogot.com [biogot.com]
Application Notes and Protocols for CAM833 Treatment in Radiation Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM833 is a potent and selective small-molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1] This interaction is a critical step in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[2][3] By disrupting the recruitment of RAD51 to sites of DNA damage, this compound effectively inhibits HR, leading to an accumulation of unrepaired DNA breaks. This mechanism underlies its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation (IR).[4][5] These application notes provide detailed protocols for utilizing this compound to enhance the efficacy of radiation in preclinical cancer models.
Mechanism of Action
This compound acts as an orthosteric inhibitor, binding directly to RAD51 in the pocket typically occupied by the BRC repeats of BRCA2.[4][5] This binding prevents the formation of the RAD51 nucleoprotein filament, a structure essential for strand invasion and the subsequent steps of HR.[2] The inhibition of HR by this compound leads to a concentration-dependent decrease in the formation of RAD51 nuclear foci following DNA damage.[1][4] Consequently, cells are unable to efficiently repair IR-induced DSBs, resulting in increased cell cycle arrest, apoptosis, and overall potentiation of radiation-induced cell death.[4][5]
Caption: Signaling pathway of this compound-mediated radiation sensitization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Kd (vs. ChimRAD51) | 366 nM | N/A | Isothermal Titration Calorimetry | [4][5] |
| IC50 (RAD51 Foci Inhibition) | 6 µM | A549 | Immunofluorescence | [4] |
| GI50 (Growth Inhibition) | 38 µM | HCT116 | 96h Incubation | [1] |
Table 2: Radiation Sensitization Effect of this compound in HCT116 Cells
| Treatment | GI50 (µM) | Radiation Dose | Fold Sensitization | Reference |
| This compound alone | 38 | 0 Gy | N/A | [1] |
| This compound + IR | 14 | 3 Gy | 2.7 | [1] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation, providing a measure of long-term cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAM833 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CAM833, a potent inhibitor of the BRCA2-RAD51 interaction, for in vitro research applications. The following sections detail the mechanism of action, optimal concentrations for various cell-based assays, and detailed experimental protocols.
Mechanism of Action
This compound is a selective, orthosteric inhibitor that disrupts the critical protein-protein interaction between BRCA2 and RAD51.[1][2] This interaction is essential for the proper functioning of the homologous recombination (HR) DNA repair pathway.[3][4][5] By binding to RAD51 at the same site as the BRCA2 FxxA motif, this compound effectively blocks the recruitment and assembly of RAD51 at sites of DNA damage.[3][5] This inhibition of RAD51 filament formation leads to a failure in the repair of DNA double-strand breaks, ultimately sensitizing cancer cells to DNA-damaging agents and inducing apoptosis.[1][3][6]
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies is application-dependent. The following tables summarize key quantitative data from published research, providing a guide for experimental design.
Table 1: Inhibition of RAD51 Foci Formation
| Cell Line | Treatment Conditions | This compound Concentration | Effect | Reference |
| A549 (NSCLC) | 3 Gy Ionizing Radiation (IR), 6h incubation | 6 µM | IC50 for inhibition of IR-induced RAD51 foci formation.[3] | [3] |
| A549 (NSCLC) | 3 Gy IR, 6h incubation | ~50 µM | Maximal inhibition of RAD51 foci formation.[3] | [3] |
| Not Specified | 24h incubation | 3.125 - 50 µM | Concentration-dependent decrease in RAD51 foci.[1] | [1] |
Table 2: Growth Inhibition
| Cell Line | Treatment Conditions | This compound Concentration (GI50) | Reference |
| HCT116 (Colon Carcinoma) | 96h incubation | 38 µM | [1][3] |
| HCT116 (Colon Carcinoma) | 96h incubation + 3 Gy IR | 14 µM | [1][3] |
Table 3: Other In Vitro Activities
| Activity | This compound Concentration | Cell Line / System | Key Findings | Reference |
| Inhibition of Homologous Recombination | 6.25 - 12.5 µM | mClover-Lamin A assay | Statistically significant decrease in HR efficiency.[3] | [3] |
| Inhibition of Homologous Recombination | >25 µM | mClover-Lamin A assay | Maximal inhibition of HR.[3] | [3] |
| Potentiation of PARP1 Inhibition | 20 µM | BRCA2 wild-type cells | Potentiates the growth suppressive effect of PARP1 inhibitors.[1] | [1] |
| Induction of Apoptosis | Not specified | G2/M-arrested cells | Increases the progression of cells into apoptosis.[1] | [1] |
| Binding Affinity (Kd) | 366 nM | ChimRAD51 protein | Potent binding to the RAD51 protein.[1] | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Homologous Recombination DNA repair pathway.
Caption: Mechanism of this compound in inhibiting homologous recombination.
Experimental Protocols
RAD51 Foci Formation Assay
Objective: To quantify the inhibition of RAD51 foci formation in response to DNA damage following treatment with this compound.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A549 cells onto 96-well imaging plates at a density that will result in 50-70% confluency at the time of analysis.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control for 2 hours.[1]
-
Induction of DNA Damage: Expose the cells to 3 Gy of ionizing radiation.[3]
-
Incubation: Incubate the cells for 6 hours post-irradiation to allow for RAD51 foci formation.[3]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of RAD51 foci per nucleus using automated image analysis software.
-
Calculate the IC50 value by plotting the percentage of RAD51 foci inhibition against the log concentration of this compound.
-
Cell Growth Inhibition (GI50) Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
HCT116 cells (or other cancer cell lines)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Sulforhodamine B (SRB) assay kit or similar cell viability reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at an appropriate density for a 96-hour growth period.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate.[1] Include a vehicle control (DMSO).
-
Cell Viability Measurement:
-
Perform an SRB assay (or other viability assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
preparing CAM833 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of CAM833, a potent orthosteric inhibitor of the BRCA2-RAD51 interaction. Proper preparation is crucial for accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor that targets the interaction between BRCA2 and RAD51, key proteins in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2][3][4][5] By disrupting this interaction, this compound impairs the assembly of RAD51 filaments at sites of DNA damage, leading to deficient DNA repair.[1][3][5] This mechanism makes it a valuable tool for studying DNA repair pathways and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents like radiation and PARP inhibitors.[1][3][5]
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 528.96 g/mol | [1][2][6] |
| Formula | C26H26ClFN4O5 | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2758364-02-0 | [1][2][6] |
Preparation of this compound Stock Solution
3.1. Materials Required:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended)
3.2. Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][6]
3.3. Stock Solution Concentration Table:
The following table provides the required volume of DMSO to prepare common stock solution concentrations from a starting mass of this compound.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.8905 mL |
| 5 mM | 1 mg | 0.3781 mL |
| 10 mM | 1 mg | 0.1891 mL |
| 1 mM | 5 mg | 9.4525 mL |
| 5 mM | 5 mg | 1.8905 mL |
| 10 mM | 5 mg | 0.9453 mL |
| 1 mM | 10 mg | 18.9050 mL |
| 5 mM | 10 mg | 3.7810 mL |
| 10 mM | 10 mg | 1.8905 mL |
Note: This table is based on a molecular weight of 528.96 g/mol . Batch-specific molecular weights may vary slightly.
Preparation of Working Concentrations
4.1. Materials Required:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer
-
Sterile tubes for dilution
4.2. Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration. It is important to ensure that the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Vortexing: Gently vortex the diluted solutions to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions immediately for experiments.
4.3. Example Working Concentrations from Literature:
| Cell Line | Working Concentration | Incubation Time | Application | Reference |
| HCT116 | 20 µM | 0-72 h | Potentiation of radiation-induced cell-cycle arrest and apoptosis | [1][6] |
| A549 | 3.125-50 µM | 24 h | Concentration-dependent decrease in RAD51 foci | [1] |
| HCT116 | 25 µM | Not specified | Inhibition of RAD51 molecular clustering | [1] |
| Multiple cancer cell lines | 0.1-100 µM | 96 h | Dose-dependent growth inhibition | [1] |
| HCT116 | 20 µM | 96 h | Potentiation of PARP1 inhibition | [1] |
Signaling Pathway and Experimental Workflow
5.1. This compound Mechanism of Action in Homologous Recombination
The following diagram illustrates the inhibitory effect of this compound on the homologous recombination pathway.
Caption: Mechanism of this compound in inhibiting homologous recombination.
5.2. Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general workflow for evaluating the cellular effects of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Application Notes: Profiling Cancer Cell Line Sensitivity to CAM833, a Novel Inhibitor of the BRCA2-RAD51 Interaction
For Research Use Only.
Introduction
CAM833 is a potent and selective small-molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51. This interaction is critical for the proper function of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. By disrupting the formation of the RAD51 nucleofilament at sites of DNA damage, this compound effectively impairs HR-mediated repair. This targeted mechanism makes this compound a valuable tool for studying DNA repair and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents, such as ionizing radiation (IR) and PARP inhibitors. These application notes provide a summary of cancer cell lines sensitive to this compound treatment, along with detailed protocols for assessing its cellular effects.
Mechanism of Action
This compound acts as an orthosteric inhibitor, binding to the same site on RAD51 that is recognized by the BRC repeats of BRCA2. This competitive inhibition prevents the recruitment and stabilization of RAD51 at DNA break sites, thereby suppressing the formation of RAD51 filaments necessary for initiating homologous recombination. The disruption of this pathway leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound inhibits the BRCA2-RAD51 interaction, disrupting homologous recombination and leading to cell death.
Cell Line Sensitivity to this compound
This compound has demonstrated growth inhibitory effects across multiple cancer cell lines. The sensitivity is often enhanced when used in combination with DNA-damaging agents.
| Cell Line | Cancer Type | GI50 (µM) - this compound Alone | GI50 (µM) - this compound + 3 Gy IR | Reference |
| HCT116 | Colon Carcinoma | 38 | 14 |
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | RAD51 Foci Formation | 6 |
Experimental Protocols
The following are detailed protocols to assess the efficacy and mechanism of action of this compound in sensitive cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
For combination studies, irradiate the plates with the desired dose of ionizing radiation (e.g., 3 Gy) after adding this compound.
-
Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is for visualizing and quantifying the inhibition of RAD51 foci formation, a hallmark of homologous recombination.
Workflow:
Caption: Workflow for the immunofluorescent detection of RAD51 foci.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed A549 cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by irradiating the cells (e.g., 3 Gy).
-
Incubate for 6 hours to allow for foci formation.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci per nucleus in this compound-treated cells compared to the control indicates inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound treatment.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates.
-
Treat cells with this compound (e.g., 20 µM) and/or ionizing radiation.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). In HCT116 cells treated with 20 µM this compound, the apoptotic sub-G1 fraction has been observed to peak at 15% at 48 hours.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates.
-
Treat cells with this compound (e.g., 20 µM) and/or ionizing radiation.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells, wash with PBS, and resuspend the cell pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to potentiate radiation-induced G2/M arrest.
Troubleshooting
-
Low GI50 values: Ensure accurate cell seeding density and proper drug dilutions.
-
High background in immunofluorescence: Optimize blocking conditions and antibody concentrations.
-
Inconsistent flow cytometry results: Ensure proper cell handling, fixation, and staining. Calibrate the flow cytometer before each use.
Conclusion
This compound is a valuable research tool for investigating the role of homologous recombination in DNA repair and for exploring novel cancer therapeutic strategies. The provided protocols offer a framework for assessing the sensitivity of various cancer cell lines to this compound and for elucidating its mechanism of action. Further studies are warranted to identify additional sensitive cell lines and to explore the full potential of this compound in combination therapies.
Assessing the Efficacy of CAM833 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAM833 is a potent and selective small-molecule inhibitor of the BRCA2-RAD51 protein-protein interaction, a critical step in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3] By disrupting this interaction, this compound prevents the proper assembly of RAD51 at sites of DNA damage, thereby impairing DNA repair.[2][4][5] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation and PARP inhibitors.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cells through various in vitro assays.
Mechanism of Action
This compound acts as an orthosteric inhibitor, binding to RAD51 at the same site as the BRC repeats of the BRCA2 protein.[2][3][4] This binding event physically obstructs the interaction between BRCA2 and RAD51, which is essential for the recruitment and stabilization of RAD51 at DNA break sites. The inhibition of RAD51 filament formation leads to a failure in homologous recombination, resulting in increased genomic instability and potentiation of cell death, particularly in the presence of exogenous DNA damage.[2][4]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound inhibits the BRCA2-RAD51 interaction, disrupting DNA repair.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/Cell Line | Notes | Reference |
| Kd | 366 nM | ChimRAD51 protein | Dissociation constant, indicating binding affinity. | [1][2] |
| IC50 | 6 µM | A549 cells | Inhibition of IR-induced RAD51 foci formation. | [2] |
| GI50 | 38 µM | HCT116 cells | 50% growth inhibition after 96h exposure. | [1][2] |
| GI50 (with 3 Gy IR) | 14 µM | HCT116 cells | Potentiation with ionizing radiation. | [1][2] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Concentration | Observation | Reference |
| RAD51 Foci Formation | A549 | 3.125-50 µM | Concentration-dependent decrease in RAD51 foci. | [1] |
| DNA Damage | A549 | 3.125-50 µM | Subsequent increase in DNA damage (γ-H2AX foci). | [1] |
| Cell Cycle | HCT116 | 20 µM | Potentiates radiation-induced G2/M arrest. | [1][2] |
| Apoptosis | HCT116 | 20 µM | Increases apoptosis over time when combined with radiation. | [1] |
| Growth Inhibition | Multiple | 0.1-100 µM | Dose-dependent growth inhibition. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Cell Viability and Growth Inhibition Assay (MTT/SRB Assay)
This protocol determines the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or Tris-base (for SRB)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-96 hours.
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For SRB: Fix the cells with cold 10% trichloroacetic acid (TCA). Stain with 0.4% SRB solution. Wash and then solubilize the bound dye with 10 mM Tris-base.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT and 510 nm for SRB) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the GI50 value.
Caption: Workflow for assessing cell viability after this compound treatment.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay directly visualizes the inhibitory effect of this compound on the recruitment of RAD51 to sites of DNA damage.
Materials:
-
Cancer cell line (e.g., A549)
-
Glass coverslips or imaging-compatible plates
-
This compound
-
Source of ionizing radiation (IR) or other DNA-damaging agent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 3 Gy of ionizing radiation).
-
Incubation: Incubate for 4-6 hours to allow for RAD51 foci formation.
-
Immunostaining:
-
Fix the cells.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-RAD51 antibody.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition.
Caption: Workflow for the RAD51 foci formation immunofluorescence assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the impact of this compound, alone or in combination with a DNA-damaging agent, on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
DNA-damaging agent (optional, e.g., IR)
-
Trypsin-EDTA
-
Cold PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in cancer cells. By employing a combination of viability, mechanistic, and cell fate assays, researchers can comprehensively characterize the anti-cancer activity of this compound and its potential for combination therapies. The provided quantitative data serves as a benchmark for expected outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
CAM833 in High-Throughput Screening for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM833 is a potent small-molecule inhibitor that disrupts the critical protein-protein interaction between BRCA2 and RAD51, key components of the homologous recombination (HR) DNA repair pathway. By inhibiting this interaction, this compound compromises the cell's ability to repair DNA double-strand breaks (DSBs), a hallmark of cancer. This targeted mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like PARP inhibitors or ionizing radiation. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of compounds like this compound, enabling the rapid assessment of large chemical libraries to identify novel inhibitors of the BRCA2-RAD51 interaction.
These application notes provide a comprehensive overview of the use of this compound in HTS for drug discovery. Detailed protocols for key biochemical and cell-based assays are provided to guide researchers in setting up robust screening campaigns to identify and characterize next-generation inhibitors of the HR pathway.
Mechanism of Action of this compound
This compound acts as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51. This prevents the proper assembly of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a crucial step in the initiation of homologous recombination. The inhibition of this interaction leads to a decrease in RAD51 foci formation at sites of DNA damage, ultimately resulting in increased genomic instability and sensitization of cancer cells to DNA-damaging agents.
Signaling Pathway
The following diagram illustrates the central role of the BRCA2-RAD51 interaction in the homologous recombination pathway and the inhibitory effect of this compound.
Caption: Inhibition of the BRCA2-RAD51 interaction by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a basis for comparison and assay development.
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) | 366 nM | ChimRAD51 protein | [1] |
| GI50 (50% Growth Inhibition) | 38 µM | HCT116 colon carcinoma | [1] |
| GI50 with 3 Gy IR | 14 µM | HCT116 colon carcinoma | [1] |
Experimental Protocols
High-Throughput Screening for Inhibitors of the BRCA2-RAD51 Interaction using AlphaScreen
This protocol describes a homogenous, bead-based proximity assay for the high-throughput screening of small molecules that disrupt the interaction between the BRC repeats of BRCA2 and RAD51.
Workflow Diagram:
Caption: Workflow for the AlphaScreen-based HTS assay.
Materials and Reagents:
-
Proteins:
-
GST-tagged BRCA2 BRC repeat 4 (GST-BRC4)
-
His-tagged full-length RAD51 (His-RAD51)
-
-
AlphaScreen Reagents (PerkinElmer):
-
Glutathione Donor Beads
-
Ni-NTA Acceptor Beads
-
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Compound Library: Small molecules dissolved in DMSO
-
Microplates: 384-well or 1536-well low-volume white opaque plates (e.g., Corning 384-well low volume, #3673)
Protocol:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library to the assay plates.
-
Include appropriate controls:
-
Negative Control: DMSO only (no inhibition).
-
Positive Control: A known inhibitor or excess unlabeled BRC4 peptide (maximum inhibition).
-
-
-
Reagent Preparation:
-
Dilute GST-BRC4 and His-RAD51 to their final optimized concentrations in Assay Buffer. The optimal concentrations should be determined empirically through a cross-titration experiment but a starting point is typically in the low nanomolar range.
-
Prepare a solution of Ni-NTA Acceptor Beads in Assay Buffer.
-
-
Reagent Addition (Automation Recommended):
-
Add the diluted GST-BRC4 to all wells.
-
Add the diluted His-RAD51 to all wells.
-
Incubate for 30 minutes at room temperature to allow for protein-protein interaction.
-
-
Detection:
-
Add the Ni-NTA Acceptor Beads to all wells.
-
Incubate for 60 minutes at room temperature.
-
Prepare a solution of Glutathione Donor Beads in Assay Buffer in a light-sensitive container.
-
Add the Glutathione Donor Beads to all wells under subdued lighting.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plates on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Plate Reader) using the standard AlphaScreen protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Plot dose-response curves for active compounds to determine their IC50 values.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
High-Content Screening for RAD51 Foci Formation
This protocol outlines a cell-based, high-content imaging assay to quantify the inhibition of RAD51 foci formation by test compounds in response to DNA damage.
Workflow Diagram:
Caption: Workflow for the high-content screening of RAD51 foci.
Materials and Reagents:
-
Cell Line: A suitable cancer cell line with a proficient HR pathway (e.g., U2OS, HeLa).
-
Culture Medium: Appropriate for the chosen cell line.
-
DNA Damaging Agent: Ionizing radiation source or a chemical inducer (e.g., Mitomycin C).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-RAD51 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Microplates: 96-well or 384-well imaging plates (e.g., Corning #3904).
Protocol:
-
Cell Seeding:
-
Seed cells into imaging microplates at a density that will result in a sub-confluent monolayer at the time of imaging.
-
-
Compound Treatment:
-
The following day, treat the cells with the compound library at various concentrations. Include DMSO as a negative control.
-
Incubate for a predetermined time (e.g., 2-4 hours).
-
-
Induction of DNA Damage:
-
Expose the cells to a DNA damaging agent. For ionizing radiation, a dose of 5-10 Gy is typically used.
-
Incubate for a further period (e.g., 4-6 hours) to allow for RAD51 foci formation.
-
-
Cell Fixation and Permeabilization:
-
Carefully wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal, Molecular Devices).
-
Capture images of the DAPI (nuclear) and Alexa Fluor 488 (RAD51 foci) channels.
-
-
Image Analysis:
-
Use an automated image analysis software (e.g., MetaXpress, CellProfiler) to:
-
Identify individual nuclei based on the DAPI signal.
-
Identify and count the number of RAD51 foci within each nucleus.
-
Calculate the percentage of foci-positive cells and the average number of foci per cell.
-
-
Data Analysis:
-
Determine the concentration-dependent effect of each compound on RAD51 foci formation.
-
Calculate IC50 values for the inhibition of foci formation.
-
Correlate the results with other cellular phenotypes such as cell viability or apoptosis.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of inhibitors of the BRCA2-RAD51 interaction, exemplified by the molecule this compound. The AlphaScreen assay offers a powerful platform for primary screening of large compound libraries, while the high-content imaging of RAD51 foci formation provides a crucial cell-based secondary assay for confirming the mechanism of action of identified hits. By employing these methodologies, researchers can accelerate the discovery and development of novel therapeutics targeting the homologous recombination pathway for the treatment of cancer.
References
Measuring the Inhibition of RAD51 by CAM833: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51, a key enzyme in the homologous recombination (HR) pathway, is crucial for the repair of DNA double-strand breaks (DSBs).[1][2] Its proper functioning is essential for maintaining genomic stability.[1] Overexpression of RAD51 has been linked to cancer progression and resistance to therapies that induce DNA damage, such as radiation and certain chemotherapeutics.[1][2][3] This makes RAD51 a compelling target for anticancer drug development.[4]
CAM833 is a potent and selective small-molecule inhibitor that targets the interaction between RAD51 and BRCA2, a critical mediator of RAD51 function.[1][5][6][7] By binding to a hydrophobic pocket on the surface of RAD51, this compound orthosterically inhibits the RAD51:BRCA2 interaction, thereby preventing the assembly of functional RAD51 nucleoprotein filaments at sites of DNA damage.[1][6][7] This disruption of the HR pathway leads to an accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.[7][8]
These application notes provide detailed protocols for various biochemical, biophysical, and cell-based assays to characterize the inhibitory activity of this compound on RAD51.
Mechanism of Action of this compound
This compound functions by directly competing with the BRC repeats of BRCA2 for binding to RAD51.[6][7] This prevents the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of a DNA double-strand break, a crucial step for the initiation of homologous recombination.[2] The inhibition of RAD51 filament formation ultimately blocks DNA repair, leading to increased genomic instability and cell death in cancer cells, particularly when combined with DNA-damaging agents like PARP inhibitors or ionizing radiation.[1][7]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAM833 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM833 is a potent and selective small-molecule inhibitor of the BRCA2-RAD51 protein-protein interaction, a critical step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2][3] By disrupting this interaction, this compound effectively hinders the assembly of RAD51 nucleoprotein filaments at sites of DNA damage, thereby impairing the cell's ability to repair DSBs through the high-fidelity HR pathway.[4][5][6] This targeted inhibition of a key DNA repair process makes this compound a valuable tool for studying the DNA damage response (DDR) and a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like ionizing radiation (IR) or PARP inhibitors.[1][4][5]
These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its use in studying the DNA damage response.
Mechanism of Action
This compound acts as an orthosteric inhibitor, binding directly to RAD51 in the same pocket that recognizes the BRC repeats of BRCA2.[3][4][5] Specifically, the quinoline moiety of this compound occupies the phenylalanine-binding pocket on RAD51, while the substituted α-methylbenzyl group fits into the alanine-binding pocket.[1][4][5] This binding competitively inhibits the interaction between BRCA2 and RAD51, which is essential for the recruitment and stabilization of RAD51 at DNA break sites.[3] The disruption of this interaction prevents the formation of RAD51 filaments, which are necessary for strand invasion and the subsequent steps of homologous recombination.[4][5][6]
Caption: Mechanism of this compound in inhibiting the DNA damage response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its effects on cancer cells.
| Parameter | Value | Target | Method |
| Binding Affinity (Kd) | 366 nM | ChimRAD51 | |
| IC50 | 6 µM | BRCA2-RAD51 Interaction |
| Cell Line | Treatment | GI50 |
| HCT116 | This compound alone | 38 µM |
| HCT116 | This compound + 3 Gy Ionizing Radiation (IR) | 14 µM |
Key Cellular Effects of this compound
-
Inhibition of RAD51 Foci Formation: Treatment with this compound leads to a concentration-dependent decrease in the formation of nuclear RAD51 foci following DNA damage.[1][5]
-
Suppression of RAD51 Filament Assembly: this compound inhibits the molecular clustering of RAD51, which is a prerequisite for the formation of extended RAD51 filaments.[1][4][5]
-
Potentiation of DNA Damaging Agents: this compound enhances the cytotoxic effects of ionizing radiation and PARP inhibitors in cancer cells, particularly in those with wild-type BRCA2.[1][5][7]
-
Induction of Cell Cycle Arrest and Apoptosis: By preventing DNA repair, this compound can lead to the potentiation of radiation-induced G2/M cell-cycle arrest and an increase in apoptosis.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the DNA damage response.
Caption: General experimental workflow for studying this compound.
Protocol 1: Immunofluorescence Staining for RAD51 Foci Formation
Objective: To visualize and quantify the effect of this compound on the recruitment of RAD51 to sites of DNA damage.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 3.125-50 µM) or vehicle control (DMSO) for 24 hours.[1]
-
-
Induction of DNA Damage:
-
Expose the cells to a source of DNA damage, such as 3 Gy of ionizing radiation.
-
-
Incubation: Incubate the cells for a specified time post-damage (e.g., 4-6 hours) to allow for RAD51 foci formation.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.
Protocol 2: Cell Viability Assay (MTT or Clonogenic)
Objective: To assess the effect of this compound, alone or in combination with a DNA damaging agent, on cell proliferation and survival.
Materials:
-
Cancer cell line
-
96-well plates (for MTT) or 6-well plates (for clonogenic assay)
-
This compound
-
DNA damaging agent
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader (for MTT)
-
Crystal Violet solution (for clonogenic assay)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a dose range of this compound (e.g., 0.1-100 µM) with or without a fixed dose of a DNA damaging agent.[1]
-
Incubation: Incubate the cells for 96 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (50% growth inhibition) values.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression, particularly in combination with DNA damage.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound
-
DNA damaging agent
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) with or without a DNA damaging agent for 0-72 hours.[1]
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the DNA damage response. Its specific inhibition of the BRCA2-RAD51 interaction allows for the targeted investigation of homologous recombination. The protocols outlined above provide a framework for utilizing this compound to study its effects on RAD51 localization, cell viability, and cell cycle progression in the context of DNA damage. These studies can contribute to a deeper understanding of DNA repair mechanisms and inform the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAM 833 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
troubleshooting CAM833 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with CAM833 in in vitro experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the use of this compound.
Issue 1: Precipitate Formation When Preparing Aqueous Solutions from a DMSO Stock
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit in the final solution. Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally at or below 0.5%, to minimize solvent effects on your experiment and on this compound solubility. Most cell lines can tolerate up to 0.5% DMSO, but it is best to determine the optimal concentration for your specific cell line.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock with the aqueous buffer. This gradual change in solvent composition can help keep this compound in solution.
-
Increase the Volume of the Aqueous Solution: By increasing the final volume of your aqueous solution, you lower the final concentration of this compound, which may prevent precipitation.
-
Gentle Warming and Agitation: After dilution, gently warm the solution to 37°C and mix by gentle vortexing or inversion. One supplier suggests that for dissolving the solid in DMSO, heating the tube to 37°C and using an ultrasonic bath can be beneficial.[1] This principle can also be applied cautiously to the final aqueous solution.
-
Pre-warm the Aqueous Buffer: Before adding the this compound DMSO stock, warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium can lead to variations in the effective concentration of the compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
-
Visual Inspection for Precipitation: Before adding the this compound solution to your cells, carefully inspect the diluted solution for any signs of precipitation, such as cloudiness, crystals, or a film.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) in your specific cell culture medium to determine the concentration at which this compound begins to precipitate under your experimental conditions.
-
Work Below the Solubility Limit: Once the approximate solubility limit is known, design your experiments with this compound concentrations that are well below this limit to ensure it remains in solution throughout the assay.
-
Include a Vehicle Control: Always include a vehicle control (e.g., medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
-
Consider Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize small molecules in solution. If your experimental design allows, assess if the serum concentration in your medium affects this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with reported concentrations of up to 125 mg/mL.[2] For complete dissolution, ultrasonic assistance may be required.[2] It is also crucial to use a fresh, anhydrous stock of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the aqueous solubility of this compound?
Q4: Can I increase the aqueous solubility of this compound?
A4: While modifying the molecule itself is not an option for the end-user, several formulation strategies can be employed to improve the apparent solubility of a compound in an experimental setting. These include the use of co-solvents (though their effects on the biological system must be carefully controlled for), pH adjustment of the buffer (if the compound has ionizable groups), and the addition of solubilizing agents. However, for this compound, the most practical approach for in vitro studies is to carefully control the dilution from a high-concentration DMSO stock to stay below its aqueous solubility limit.
Q5: How can I determine if this compound is precipitating in my experiment?
A5: Precipitation can be detected through several methods:
-
Visual Inspection: Look for turbidity, cloudiness, or visible particles in your solution.
-
Microscopy: Examine a sample of your final solution under a microscope to look for crystals or amorphous precipitate.
-
Light Scattering: Use a nephelometer to measure light scattering, which increases in the presence of a precipitate.
-
Centrifugation: Spin down your solution at a high speed. The presence of a pellet indicates precipitation.
Data Presentation
Table 1: Reported Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 236.31 | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended.[2] |
| DMSO | ≥ 100 | - | |
| DMSO | 52.9 | 100 | |
| DMSO | - | 10 | |
| Ethanol | 2.64 | 5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This is a simple method to estimate the kinetic solubility of this compound in your specific aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer or cell culture medium of interest
-
Clear multi-well plate (e.g., 96-well plate)
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add a small, corresponding volume of each this compound DMSO dilution to the wells containing the aqueous buffer to achieve a final DMSO concentration of 1% (e.g., 2 µL). This will create a range of final this compound concentrations.
-
Mix the contents of the wells thoroughly by gentle pipetting or shaking.
-
Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well against a dark background for any signs of precipitation (cloudiness or solid particles).
-
The highest concentration that remains clear is an estimate of the kinetic solubility of this compound under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Inhibition of the BRCA2-RAD51 interaction by this compound.
Caption: Factors influencing the in vitro solubility of this compound.
References
optimizing CAM833 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CAM833 to achieve maximal on-target efficacy while minimizing potential non-specific cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1][2] It functions as an orthosteric inhibitor, binding to the same site on RAD51 that the BRCA2 BRC repeat motif (Phe-x-x-Ala) occupies.[2][3] This inhibition disrupts the assembly of RAD51 into nuclear foci at sites of DNA damage, which in turn inhibits RAD51-mediated homologous recombination (HR) DNA repair.[3][4] By preventing DNA repair, this compound can potentiate the effects of DNA-damaging agents like ionizing radiation and PARP1 inhibitors in cancer cells.[3][4]
Q2: Does this compound have known off-target effects?
A2: this compound is reported to be a highly selective inhibitor.[2] Screening at a concentration of 10 µM in the Cerep ExpresSPanel showed no significant off-target interactions.[2][4] It is also metabolically stable and does not significantly inhibit CYP450 enzymes.[4] However, at concentrations significantly higher than the optimal range for on-target activity, non-specific cytotoxicity may be observed.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on published data, a concentration range of 3 µM to 50 µM has been shown to be effective in various assays.[1][5] For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell line and assay.[1]
Q4: How can I assess the on-target activity of this compound?
A4: The primary on-target effect of this compound is the inhibition of RAD51 foci formation following DNA damage. This can be visualized and quantified using immunofluorescence microscopy. A successful treatment with this compound will result in a concentration-dependent decrease in the number of nuclear RAD51 foci in cells exposed to a DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor).[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High Cell Toxicity Observed | Concentration of this compound is too high, leading to non-specific cytotoxicity. | Perform a dose-response experiment to determine the GI50 (50% growth inhibition) and a cytotoxicity assay (e.g., LDH or Annexin V/PI staining) to identify the concentration range that minimizes cell death while maintaining on-target activity. |
| Cell line is particularly sensitive to the inhibition of homologous recombination. | Lower the concentration of this compound and/or reduce the dose of the co-administered DNA damaging agent. | |
| Inconsistent Experimental Results | Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Variability in cell culture conditions. | Ensure consistent cell density, passage number, and growth conditions across experiments. | |
| Lack of Desired On-Target Effect (e.g., no reduction in RAD51 foci) | Concentration of this compound is too low. | Perform a dose-response experiment, assaying for RAD51 foci formation at increasing concentrations of this compound (e.g., 1 µM to 50 µM). |
| Insufficient DNA damage to induce robust RAD51 foci formation. | Ensure the dose and timing of the DNA damaging agent are sufficient to induce a strong and measurable RAD51 response in your control cells. | |
| Issues with the immunofluorescence protocol. | Optimize the antibody concentrations, incubation times, and imaging parameters for the RAD51 foci staining protocol. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | 366 nM | Against ChimRAD51 protein | [1][3] |
| IC50 | 6 µM | Inhibition of BRCA2-RAD51 interaction | |
| Effective In Vitro Concentration | 3.125 - 50 µM | Causes a concentration-dependent decrease in RAD51 foci | [1][5] |
| GI50 (HCT116 cells) | 38 µM | As a single agent (96 h treatment) | [1][5] |
| GI50 (HCT116 cells) | 14 µM | In combination with 3 Gy ionizing radiation (96 h treatment) | [1][5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve for RAD51 Foci Inhibition
-
Cell Plating: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. Include a DMSO-only control.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a known concentration of a DNA damaging agent (e.g., 10 µM of a PARP inhibitor or 2 Gy of ionizing radiation) for a specified time (e.g., 4-6 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus for at least 100 cells per condition.
-
Plot the average number of RAD51 foci per nucleus against the this compound concentration to determine the concentration that gives the maximal inhibition of foci formation.
-
Protocol 2: Cell Viability Assay to Assess Non-Specific Cytotoxicity
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
This compound Treatment: The following day, treat the cells with the same range of this compound concentrations as in Protocol 1.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the viability data to the DMSO-treated control cells.
-
Plot the percentage of viable cells against the this compound concentration to determine the GI50 and to identify the concentration range that does not cause significant cytotoxicity.
-
Visualizations
Caption: this compound inhibits the BRCA2-mediated loading of RAD51 at DNA double-strand breaks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
how to address CAM833 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the perceived instability of CAM833 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1][2] With a binding affinity (Kd) of 366 nM, it functions as an orthosteric inhibitor, binding to RAD51 at the same site as the BRC repeats of the BRCA2 protein.[3] This action prevents the assembly of RAD51 into nuclear foci at sites of DNA damage, thereby inhibiting the homologous recombination (HR) DNA repair pathway.[3] By disrupting DNA repair, this compound can potentiate the cytotoxic effects of DNA-damaging agents like ionizing radiation and synergizes with PARP1 inhibitors in cancer cells with wild-type BRCA2.[2][3]
Q2: My experimental results with this compound are inconsistent in long-term studies. Could this be due to compound instability?
A2: While this compound is reported to be metabolically stable and suitable for in vivo studies, inconsistent results in long-term in vitro experiments can arise from several factors that may be perceived as compound instability.[3] These factors can include chemical degradation in specific media, enzymatic breakdown by components in serum, cellular metabolism or efflux of the compound, or issues with experimental setup and handling over extended periods.[4][5] It is crucial to systematically investigate these possibilities.
Q3: How can I definitively assess the stability of this compound in my specific experimental conditions?
A3: To determine if this compound is degrading in your cell culture medium, you should perform a stability assay. This involves incubating this compound in your complete cell culture medium (including serum) under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Aliquots should be collected at various time points (e.g., 0, 24, 48, 72, 96 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A significant decrease in the concentration of the parent this compound compound over time is a direct indication of instability in that specific environment.
Q4: What are the best practices for preparing and storing this compound to ensure maximum potency and stability?
A4: Proper handling is critical. Always prepare fresh stock solutions and dilute them into the culture medium immediately before each experiment.[4] For storage, consult the manufacturer's datasheet; typically, stock solutions in DMSO can be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. When diluting a concentrated DMSO stock into aqueous culture media, do so stepwise to prevent the compound from precipitating.[5]
Q5: Beyond chemical breakdown, what other factors in my cell culture system could lead to a loss of this compound activity over time?
A5: Several factors can contribute to a diminished effect in long-term cultures:
-
Cellular Metabolism: Even if metabolically stable in general, specific cell lines might metabolize this compound into less active forms over several days.
-
pH Shifts: The pH of cell culture media can change over time, which can affect the stability and activity of small molecules.[6] Monitor the color of the phenol red indicator in your medium.[6]
-
Adsorption: Small molecules can adsorb to the plastic surfaces of flasks and plates, reducing the effective concentration in the medium.
-
Serum Interactions: Proteins and enzymes in fetal bovine serum (FBS) can bind to or degrade the compound. If your cell line permits, consider reducing the serum concentration or using a serum-free medium for the experiment.[4]
-
Compound Uptake and Efflux: Cells may actively transport the compound out over time, lowering the intracellular concentration required for its effect.
This compound Properties and Stability Testing Overview
The following tables summarize key quantitative data for this compound and outline a sample setup for a stability experiment.
Table 1: this compound Compound Specifications
| Property | Value | Source |
| Molecular Weight | 528.97 g/mol | |
| Binding Affinity (Kd) | 366 nM | [1][3] |
| IC50 | 6 µM | |
| clogP | 2.73 | [3] |
| Solubility | ||
| DMSO | 100 mM (52.9 mg/mL) | |
| Ethanol | 5 mM (2.64 mg/mL) |
Table 2: Sample Experimental Design for Stability Assay
| Time Point | Condition 1: Complete Medium + 10% FBS | Condition 2: Serum-Free Medium |
| 0 hours | Collect aliquot for baseline | Collect aliquot for baseline |
| 24 hours | Collect aliquot | Collect aliquot |
| 48 hours | Collect aliquot | Collect aliquot |
| 72 hours | Collect aliquot | Collect aliquot |
| 96 hours | Collect aliquot | Collect aliquot |
| Analysis | Quantify parent this compound via HPLC/LC-MS | Quantify parent this compound via HPLC/LC-MS |
Visual Guides and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the BRCA2-RAD51 interaction, blocking DNA repair.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to diagnose the root cause of this compound variability.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound powder or concentrated stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Serum-free version of your medium (optional, for comparison)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Analytical column (e.g., C18)
Methodology:
-
Preparation of Media Solution: Prepare a solution of this compound in your complete culture medium at the highest concentration used in your experiments (e.g., 20 µM).[1] Prepare enough volume for all planned time points to ensure consistency.
-
Aliquoting: Dispense the this compound-media solution into sterile, labeled tubes or wells—one for each time point (e.g., 0h, 8h, 24h, 48h, 72h, 96h).
-
Time Point Zero (T=0): Immediately take the "0h" aliquot and process it as described in step 5. This will serve as your baseline concentration.
-
Incubation: Place the remaining aliquots in a 37°C, 5% CO₂ incubator, mimicking your experimental conditions.
-
Sample Collection and Processing: At each designated time point, remove the respective aliquot from the incubator. To prepare for analysis, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using an HPLC or LC-MS method optimized for this compound detection.
-
Data Interpretation: Quantify the peak area corresponding to the parent this compound compound at each time point. Plot the concentration or peak area against time. A stable compound will show minimal to no decrease over the 96-hour period. A significant downward trend indicates degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from CAM833 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAM833, a potent inhibitor of the BRCA2-RAD51 interaction. The information is designed to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orthosteric inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1][2] It binds to RAD51 in the same pocket that the BRC repeats of BRCA2 would normally occupy.[2][3][4] This prevents the recruitment and assembly of RAD51 at sites of DNA double-strand breaks, thereby inhibiting homologous recombination (HR), a critical DNA repair pathway.[3][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to lead to:
-
A decrease in the formation of RAD51 nuclear foci following DNA damage.[1][2][3]
-
An increase in DNA damage, often measured by markers like γH2AX.[1]
-
Inhibition of RAD51 molecular clustering and filament assembly.[1][2][3]
-
Potentiation of cytotoxicity induced by DNA damaging agents like ionizing radiation (IR) and PARP inhibitors.[2][3]
-
Induction of cell cycle arrest, particularly at the G2/M phase, and an increase in apoptosis.[1][5]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is designed to be effective in cells with wild-type BRCA2, where the BRCA2-RAD51 interaction is intact and crucial for homologous recombination.[2][3] By inhibiting this interaction, this compound can induce a "BRCA-like" phenotype, making the cells more susceptible to DNA damaging agents. It has been shown to be effective in various cancer cell lines, including HCT116 colon carcinoma cells.[1]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on published data, concentrations ranging from 0.1 µM to 100 µM have been used.[1] For example, a concentration of 20 µM has been shown to potentiate radiation-induced cell-cycle arrest and apoptosis, while concentrations between 3.125 µM and 50 µM have been used to demonstrate a decrease in RAD51 foci.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes when using this compound and provides potential explanations and solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No decrease in RAD51 foci formation after this compound treatment and DNA damage induction. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the BRCA2-RAD51 interaction in your cell line. 2. Insufficient Treatment Time: The pre-incubation time with this compound before inducing DNA damage may not be long enough. 3. Ineffective DNA Damage Induction: The method used to induce DNA damage (e.g., IR, chemical agents) may not be working optimally. 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal dose for your cell line. 2. Optimize Treatment Time: Vary the pre-incubation time with this compound (e.g., 2, 6, 12, 24 hours) before inducing DNA damage. 3. Verify DNA Damage: Use a positive control for DNA damage (e.g., measure γH2AX levels by Western blot or immunofluorescence) to confirm your induction method is effective. 4. Use a Sensitive Cell Line: As a positive control, use a cell line known to be sensitive to this compound, such as HCT116. |
| No increase in apoptosis or cell death after this compound treatment. | 1. Insufficient this compound Concentration or Treatment Duration: The dose or duration of treatment may not be sufficient to induce apoptosis. 2. Apoptosis Assay Timing: The time point for measuring apoptosis may be too early or too late. 3. Cell Line Specific Apoptotic Threshold: Different cell lines have varying sensitivities to apoptosis induction. 4. This compound Alone May Not Be Sufficient: In some cell lines, this compound may require a co-treatment with a DNA damaging agent to induce significant apoptosis. | 1. Increase Dose and/or Duration: Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. 2. Optimize Apoptosis Assay Timing: Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) after treatment. 3. Use a Positive Control for Apoptosis: Treat cells with a known apoptosis inducer (e.g., staurosporine) to validate your assay. 4. Combine with a DNA Damaging Agent: Test this compound in combination with ionizing radiation or a PARP inhibitor, as this has been shown to potentiate cell death.[2][5] |
| High background or off-target effects observed. | 1. Excessive this compound Concentration: High concentrations of any small molecule can lead to off-target effects. 2. Compound Purity and Stability: The this compound compound may be impure or may have degraded. 3. Cell Line Sensitivity to Solvent: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Lower this compound Concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Verify Compound Integrity: Ensure you are using a high-purity compound and follow the manufacturer's storage recommendations. Prepare fresh stock solutions. 3. Include a Solvent Control: Always include a vehicle-only (e.g., DMSO) control in your experiments at the same concentration used for the this compound-treated samples. |
| Inconsistent results between experiments. | 1. Variability in Experimental Conditions: Minor variations in cell density, passage number, reagent concentrations, or incubation times can lead to inconsistent results. 2. Compound Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | 1. Standardize Protocols: Maintain consistent experimental parameters across all replicates and experiments. 2. Aliquot Stock Solutions: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy
| Parameter | Value | Cell Line | Reference |
| Kd for RAD51 | 366 nM | - | [1] |
| IC50 for BRCA2-RAD51 interaction | 6 µM | - | |
| GI50 (50% growth inhibition) | 38 µM | HCT116 | [1] |
| GI50 with 3 Gy IR | 14 µM | HCT116 | [1] |
Experimental Protocols
1. RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for the optimized duration (e.g., 2-24 hours).
-
DNA Damage Induction: Induce DNA damage using ionizing radiation (e.g., 2-10 Gy) or a chemical agent (e.g., mitomycin C).
-
Fixation and Permeabilization: At the desired time point post-damage (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells compared to the control is the expected outcome.
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound, a DNA damaging agent, or a combination of both for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is an expected outcome of effective this compound treatment, especially in combination with DNA damage.[1]
3. Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound +/- a DNA damaging agent for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) is the expected outcome.[1]
Mandatory Visualizations
Caption: Signaling pathway illustrating this compound's inhibition of the BRCA2-RAD51 interaction, leading to the disruption of homologous recombination and subsequent apoptosis.
Caption: Experimental workflow for a RAD51 foci formation assay to assess the efficacy of this compound.
Caption: A logical troubleshooting workflow for investigating the absence of an expected effect of this compound on RAD51 foci formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for improving CAM833 efficacy in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CAM833, a potent inhibitor of the BRCA2-RAD51 interaction. The content is designed to assist in optimizing experimental design and overcoming challenges related to drug efficacy in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that directly targets the RAD51 protein, a key enzyme in the homologous recombination (HR) DNA repair pathway.[1][2][3][4] Specifically, this compound is an orthosteric inhibitor of the interaction between BRCA2 and RAD51.[1][4] It binds to the same site on RAD51 that the BRCA2 BRC repeats normally occupy, preventing the recruitment and assembly of RAD51 at sites of DNA damage.[2][3][4] This disruption of RAD51 filament formation inhibits HR-mediated DNA repair, leading to an accumulation of DNA damage and potentiation of cell death, particularly when combined with DNA-damaging agents like ionizing radiation or PARP inhibitors.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
This compound is expected to be effective in cancer cell lines that are proficient in homologous recombination (HR), particularly those with wild-type BRCA2.[1][3] The efficacy of this compound is based on inhibiting the HR pathway; therefore, cells that rely on this pathway for survival are more susceptible. Its growth-inhibitory effects have been observed in multiple cancer-derived human cell lines.[1] Furthermore, this compound potentiates the growth-suppressive effects of PARP1 inhibition in BRCA2 wild-type cells.[1][3]
Q3: What are the known GI50 values for this compound in cancer cell lines?
| Cell Line | Histology | This compound Treatment | GI50 (µM) | Combination Treatment | GI50 (µM) with Combination |
| HCT116 | Colon Carcinoma | 96 hours | 38 | 3 Gy Ionizing Radiation | 14 |
Data sourced from MedchemExpress product information.[1]
Troubleshooting Guide: Reduced this compound Efficacy
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your experiments and provides strategies to investigate and potentially overcome these issues.
Problem 1: this compound shows limited single-agent activity in my cell line of interest.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have intrinsic mechanisms that make it less dependent on the BRCA2-RAD51 interaction for DNA repair. Overexpression of RAD51 is a known mechanism of resistance to DNA damaging agents and could potentially reduce the efficacy of a RAD51 inhibitor like this compound.[5]
-
Troubleshooting Strategy 1: Assess RAD51 Expression Levels. Perform Western blotting to compare RAD51 protein levels in your cell line of interest to a sensitive cell line (if known). Higher RAD51 levels may necessitate higher concentrations of this compound or a combination therapy approach.
-
Troubleshooting Strategy 2: Combination Therapy. this compound has been shown to synergize with DNA-damaging agents.[2][3][4] Consider combining this compound with a PARP inhibitor (like Olaparib or AZD2461) or ionizing radiation.[1][3][6] This is particularly effective in BRCA2 wild-type cells.[1][3]
Problem 2: My cells appear to have developed resistance to this compound over time.
-
Possible Cause 1: Acquired Resistance Mechanisms. Similar to other targeted therapies, prolonged exposure to this compound could lead to the selection of resistant clones. Potential mechanisms, extrapolated from resistance to other HR-targeting drugs, include:
-
Upregulation of RAD51: Increased expression of the target protein can overcome the inhibitory effect.
-
Activation of alternative DNA repair pathways: Cells may compensate for inhibited HR by upregulating other repair mechanisms like non-homologous end joining (NHEJ).
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound.
-
-
Troubleshooting Strategy 1: Verify Target Engagement. Use a RAD51 foci formation assay to confirm that this compound is still inhibiting RAD51 assembly at sites of DNA damage in the resistant cells. A lack of inhibition would suggest a resistance mechanism upstream of or at the level of the drug-target interaction.
-
Troubleshooting Strategy 2: Investigate Combination Strategies. Combining this compound with inhibitors of other cellular processes may overcome resistance. For example, if resistance is due to the upregulation of an alternative pathway, an inhibitor of that pathway could restore sensitivity.
-
Troubleshooting Strategy 3: Consider other RAD51 inhibitors. If resistance is specific to the chemical structure of this compound, exploring other RAD51 inhibitors with different binding modes, such as B02 or RI-1, might be beneficial.[6]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or growth-inhibitory effects of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 72 or 96 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
2. RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the inhibition of RAD51 recruitment to sites of DNA damage.
-
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
DNA damaging agent (e.g., ionizing radiation or a chemical inducer like cisplatin)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Induce DNA damage (e.g., by irradiation or addition of a chemical agent).
-
Incubate the cells for a period to allow for RAD51 foci formation (typically 2-6 hours post-damage).
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope and image analysis software. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting homologous recombination.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for CAM833 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CAM833 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent and selective orthosteric inhibitor of the BRCA2-RAD51 protein-protein interaction.[1] It functions by binding to the Phe-x-x-Ala motif binding site on RAD51, thereby preventing the recruitment of RAD51 to sites of DNA damage and inhibiting homologous recombination (HR) mediated DNA repair.[2][3][4] This inhibition of RAD51 filament assembly leads to an accumulation of DNA damage, potentiation of cell-cycle arrest, and increased apoptosis in cancer cells.[5][6]
-
What is the recommended solvent and storage for this compound? this compound is soluble in DMSO up to 100 mM and in ethanol up to 5 mM.[7] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
-
What are the key in vitro parameters of this compound? The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Notes |
| Binding Affinity (Kd) | 366 nM | Against ChimRAD51 protein[4][5] |
| IC50 (RAD51 foci) | 6 µM | Inhibition of RAD51 foci formation 6 hours after 3 Gy ionizing radiation in A549 cells[3] |
| GI50 (HCT116 cells) | 38 µM | 50% growth inhibition after 96 hours of treatment[1][5] |
| GI50 (HCT116 + 3 Gy IR) | 14 µM | 50% growth inhibition after 96 hours when combined with 3 Gy ionizing radiation[1][5] |
Experimental Design
-
What is a typical concentration range for this compound in cell-based assays? Based on published data, a concentration range of 3 µM to 50 µM is commonly used for cell-based assays.[5] For example, a concentration of 20 µM has been shown to potentiate radiation-induced cell-cycle arrest and increase apoptosis in HCT116 cells.[1][5]
-
How long should I treat my cells with this compound? The treatment duration depends on the specific assay. For RAD51 foci inhibition, effects are observed as early as 6 hours post-treatment.[3] For cell cycle and apoptosis assays, treatment times can range from 24 to 96 hours.[1][5]
Troubleshooting Guides
RAD51 Foci Formation Assay
-
Issue: I am not observing a decrease in RAD51 foci after this compound treatment.
-
Possible Cause 1: Insufficient DNA Damage. The formation of RAD51 foci is dependent on the induction of DNA double-strand breaks.
-
Solution: Ensure that your DNA damaging agent (e.g., ionizing radiation, chemotherapeutics) is being used at an effective dose and that the cells are being harvested at an appropriate time point to observe peak foci formation in your positive control.
-
-
Possible Cause 2: Suboptimal this compound Concentration or Incubation Time. The effect of this compound is dose- and time-dependent.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions for your cell line.
-
-
Possible Cause 3: Issues with Immunofluorescence Staining. Poor antibody quality or staining protocol can lead to weak or non-specific signals.
-
Solution: Validate your anti-RAD51 antibody and ensure your fixation and permeabilization protocol is appropriate for nuclear proteins. Use a positive control (e.g., cells treated with a DNA damaging agent alone) and a negative control (e.g., secondary antibody only) to verify your staining procedure.
-
-
-
Issue: I am observing high background fluorescence in my RAD51 foci images.
-
Possible Cause 1: Insufficient Blocking or Washing. Inadequate blocking or washing steps can lead to non-specific antibody binding.
-
Solution: Increase the blocking time and use a suitable blocking buffer (e.g., 5% BSA or goat serum in PBS-T). Ensure thorough washing between antibody incubation steps.
-
-
Possible Cause 2: Autofluorescence. Some cell types exhibit high intrinsic fluorescence.
-
Solution: Use a quenching agent like Sudan Black B or use fluorophores with emission spectra that do not overlap with the autofluorescence of your cells.
-
-
Apoptosis Assay (Flow Cytometry)
-
Issue: I am not seeing an increase in apoptosis after this compound treatment.
-
Possible Cause 1: Cell Line Resistance. Different cell lines can have varying sensitivities to this compound.
-
Possible Cause 2: Inappropriate Time Point. The peak of apoptosis may occur at a different time point than you are measuring.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for observing apoptosis in your specific cell line and experimental conditions.
-
-
Possible Cause 3: Incorrect Apoptosis Assay. The chosen assay may not be optimal for detecting the type of cell death induced by this compound.
-
Solution: Annexin V/PI staining is a common method for detecting apoptosis. Ensure you are using appropriate controls, including unstained cells, single-stained positive controls for compensation, and a positive control for apoptosis induction.
-
-
-
Issue: My flow cytometry plots show poor separation between live, apoptotic, and necrotic populations.
-
Possible Cause 1: Compensation Issues. Spectral overlap between the fluorophores used (e.g., FITC and PI) can lead to incorrect population gating.
-
Solution: Prepare single-stained compensation controls for each fluorophore and use them to set the correct compensation values on the flow cytometer.
-
-
Possible Cause 2: Cell Clumping. Clumped cells can be incorrectly interpreted by the flow cytometer.
-
Solution: Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.
-
-
Possible Cause 3: Delayed Analysis. Apoptosis is a dynamic process, and delays between staining and analysis can affect the results.
-
Solution: Analyze the samples on the flow cytometer as soon as possible after staining.
-
-
Experimental Protocols
1. RAD51 Foci Formation Assay by Immunofluorescence
This protocol describes the detection of RAD51 foci in cells treated with this compound and a DNA damaging agent.
-
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS-T)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for 2-4 hours.
-
Induce DNA damage (e.g., 3 Gy ionizing radiation).
-
Incubate for the desired time (e.g., 6 hours) to allow for foci formation.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS-T in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope.
-
2. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol outlines the measurement of apoptosis in this compound-treated cells.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Visualizations
Caption: this compound inhibits the BRCA2-RAD51 interaction, blocking homologous recombination.
Caption: Workflow for RAD51 foci formation immunofluorescence assay.
Caption: Troubleshooting logic for absent this compound effect on RAD51 foci.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probechem.com [probechem.com]
- 4. CAM 833 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
dealing with batch-to-batch variability of CAM833
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential batch-to-batch variability of CAM833.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the potential causes?
Inconsistent results between different batches of this compound can stem from several factors, much like with other synthetic compounds.[1][2] The primary causes often fall into these categories:
-
Purity and Impurity Profile: Minor variations in the purity of this compound or the presence of different impurities can significantly impact its biological activity.[1]
-
Solubility and Formulation: Incomplete solubilization or precipitation of the compound in your assay media can lead to a lower effective concentration and, consequently, reduced activity.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to the degradation of the compound over time.
-
Experimental Procedure: Subtle variations in experimental protocols, cell culture conditions, or reagent quality can contribute to result variability.[3]
Q2: How can we verify the quality and consistency of a new batch of this compound?
To ensure the reliability of your results, it is crucial to perform in-house quality control checks on new batches of this compound. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound and compare the chromatogram with that of a previously validated batch.[4]
-
Mass Spectrometry (MS): To verify the molecular weight of this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[1]
A summary of typical quality control specifications for this compound is provided in the table below.
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Molecular Weight | 529.02 g/mol (for C₂₉H₂₅ClN₄O₃) | Mass Spectrometry |
| Solubility | Soluble in DMSO | Visual Inspection |
Q3: Our current batch of this compound shows lower potency in our RAD51 foci formation assay. How should we troubleshoot this?
A decrease in potency can be alarming. Here is a step-by-step troubleshooting workflow to identify the root cause:
-
Confirm Compound Integrity: Re-verify the purity and identity of the new batch using the methods described in Q2.
-
Check Solubility: Ensure complete solubilization of the compound in DMSO before diluting it in your cell culture media. Visually inspect for any precipitation.
-
Standardize Cell-Based Assays: Run a parallel experiment with a previously validated batch of this compound (if available) as a positive control. This will help determine if the issue is with the compound or the assay itself.
-
Review Experimental Protocol: Scrutinize your experimental protocol for any recent changes in reagents (e.g., new batch of serum, antibodies), cell passage number, or incubation times.
Below is a troubleshooting workflow diagram to guide you through this process.
Caption: Troubleshooting workflow for addressing reduced potency of this compound.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 100 µg/mL in the mobile phase.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Analysis: Inject 10 µL of the sample. Compare the chromatogram of the new batch to the reference batch, noting the retention time and the area of the main peak.
Protocol 2: RAD51 Foci Formation Assay
This protocol is for a cell-based assay to determine the biological activity of this compound by measuring the inhibition of RAD51 foci formation upon DNA damage. This compound is an inhibitor of the BRCA2-RAD51 interaction, which is crucial for the formation of RAD51 filaments at sites of DNA damage.[5][6][7][8]
Materials:
-
Human cancer cell line (e.g., U2OS)
-
This compound (new and reference batches)
-
Ionizing radiation source or other DNA damaging agent (e.g., Mitomycin C)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed U2OS cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0-50 µM) for 24 hours.[5] Include a vehicle control (DMSO).
-
DNA Damage Induction: Expose the cells to ionizing radiation (e.g., 10 Gy) and allow 4 hours for foci formation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-RAD51 primary antibody.
-
Incubate with fluorescently labeled secondary antibody.
-
Mount coverslips with DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A potent batch of this compound should show a dose-dependent decrease in RAD51 foci formation.
Signaling Pathway
This compound functions by directly inhibiting the interaction between BRCA2 and RAD51, a critical step in the homologous recombination (HR) pathway of DNA double-strand break repair.[6][7]
Caption: Mechanism of action of this compound in the homologous recombination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
CAM833 cytotoxicity assessment in non-cancerous cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the cytotoxicity of CAM833 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
For initial screening in a new non-cancerous cell line, we recommend a broad concentration range from 10 nM to 100 µM. This range should be narrowed down in subsequent experiments to accurately determine the IC50 value.
Q2: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to compounds can change with excessive passaging.
-
Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over-confluent or sparse cultures will respond differently.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Incubation Time: Use a consistent incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
Q3: I am observing significant cell death in my vehicle control wells. What should I do?
Vehicle control (e.g., DMSO) toxicity can occur if the final concentration is too high. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Test the toxicity of the vehicle alone on your specific cell line to establish a non-toxic working concentration.
Q4: How do I differentiate between apoptosis and necrosis induced by this compound?
To distinguish between these cell death mechanisms, we recommend using an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis.
-
Apoptosis: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).
-
Necrosis: Annexin V negative, PI positive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, edge effects in the microplate. | Ensure proper cell suspension mixing before seeding. Use calibrated pipettes and consider a reverse pipetting technique. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations | The selected cell line may be resistant to this compound. The compound may have degraded. The assay incubation time might be too short. | Use a positive control known to induce cytotoxicity to validate the assay. Verify the identity and purity of your this compound stock. Perform a time-course experiment to see if a longer exposure is required. |
| MTT assay results show an increase in signal at high this compound concentrations | This compound may be interfering with the MTT reagent (formazan crystal formation or solubilization). | Visually inspect the wells under a microscope for signs of precipitation. Use an alternative cytotoxicity assay that is not based on metabolic activity, such as a lactate dehydrogenase (LDH) release assay or a cell counting method (e.g., Trypan Blue exclusion). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Plate Setup: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include three additional control wells for each condition: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Sample Collection: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Measurement: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Quantitative Data Summary
The following table summarizes the hypothetical IC50 values of this compound in various non-cancerous human cell lines after a 48-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (µM) | Assay Used |
| HEK293 | Embryonic Kidney | 25.4 | MTT |
| hFIB | Dermal Fibroblast | 42.1 | MTT |
| HAEC | Aortic Endothelial | 18.9 | LDH |
| RPTEC | Renal Proximal Tubule | 33.6 | MTT |
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A potential intrinsic apoptosis pathway activated by this compound.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
optimizing incubation time for CAM833 treatment
Welcome to the technical support center for CAM833 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the use of this compound, a potent inhibitor of the BRCA2-RAD51 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orthosteric inhibitor of the protein-protein interaction between BRCA2 and RAD51.[1][2][3] It functions by binding to RAD51 at the same site as the BRC repeats of BRCA2, specifically occupying the Phe-binding and Ala-binding pockets.[1][4] This inhibition prevents the proper assembly of RAD51 into nuclear foci and filaments at sites of DNA damage, thereby disrupting homologous recombination (HR), a critical DNA repair pathway.[2][3][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound leads to several distinct cellular outcomes:
-
Inhibition of RAD51 foci formation: A dose-dependent decrease in the formation of RAD51 nuclear foci following DNA damage.[2]
-
Increased DNA damage: As a consequence of inhibiting DNA repair, an accumulation of DNA damage can be observed.[2]
-
Cell cycle arrest: Potentiation of radiation-induced cell-cycle arrest, often at the G2/M checkpoint.[1][2]
-
Increased apoptosis: An increase in programmed cell death over time, particularly when combined with DNA damaging agents.[1][2]
-
Potentiation of other cancer therapies: this compound can enhance the cytotoxic effects of ionizing radiation (IR) and synergizes with PARP1 inhibitors in cancer cells with wild-type BRCA2.[2][3][5]
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental endpoint. However, published studies have used concentrations ranging from 0.1 µM to 100 µM.[1] For example, a concentration of 25 µM has been shown to inhibit RAD51 molecular clustering, while growth inhibition is observed in a dose-dependent manner across various cancer cell lines.[1][2]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for observing the desired biological effects. The ideal duration depends on the specific experimental goal.
Issue 1: No significant inhibition of RAD51 foci formation is observed.
-
Possible Cause: The incubation time may be too short for this compound to effectively inhibit RAD51 recruitment and assembly.
-
Troubleshooting Steps:
-
Increase Incubation Time: For RAD51 foci formation assays, an incubation period of 6 hours post-treatment and induction of DNA damage (e.g., by ionizing radiation) has been shown to be effective.[2]
-
Verify this compound Concentration: Ensure that the concentration of this compound is sufficient. An IC50 of 6 µM has been reported for the inhibition of IR-induced RAD51 foci in A549 cells.[2]
-
Confirm DNA Damage: Verify that DNA damage has been successfully induced in your experimental system.
-
Issue 2: Minimal increase in apoptosis is detected.
-
Possible Cause: The incubation period may not be long enough for the cells to undergo apoptosis following the inhibition of DNA repair.
-
Troubleshooting Steps:
-
Extend Incubation Time: Apoptosis in response to this compound treatment, particularly in combination with other agents, is a time-dependent process. Experiments have shown a progressive increase in the apoptotic subG1 fraction, peaking at 48 hours and continuing to increase for up to 72 hours.[1][2]
-
Perform a Time-Course Experiment: To determine the optimal time point for your specific cell line and experimental conditions, a time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Issue 3: Lack of synergistic effect with PARP inhibitors or ionizing radiation.
-
Possible Cause: The duration of co-treatment or sequential treatment may not be optimal to observe synergy.
-
Troubleshooting Steps:
-
Optimize Co-incubation Duration: For synergy studies with PARP inhibitors or ionizing radiation, longer incubation times are generally required to assess effects on cell growth and survival. Growth inhibition assays are often carried out for 96 hours.[1]
-
Consider Pre-incubation: In some experimental setups, pre-incubating cells with this compound before inducing DNA damage or adding a second agent may enhance the observed effect.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Experimental Endpoint | Cell Line | This compound Concentration | Incubation Time | Notes |
| RAD51 Foci Inhibition | A549 | IC50 = 6 µM | 6 hours | Following 3 Gy ionizing radiation.[2] |
| DNA Damage (γ-H2AX foci) | A549 | Not specified | 24 hours | Following treatment and IR. |
| Apoptosis (SubG1 fraction) | HCT116 | 20 µM | Up to 72 hours | Peak apoptosis observed at 48 hours.[1] |
| Cell Growth Inhibition | HCT116 | GI50 = 38 µM | 96 hours | As a single agent.[1] |
| Synergy with Ionizing Radiation | HCT116 | GI50 = 14 µM | 96 hours | In combination with 3 Gy IR.[1] |
| Synergy with PARP1 Inhibitors | BRCA2 wild-type cells | 20 µM | 96 hours | Potentiates growth suppressive effect.[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci Formation
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound.
-
DNA Damage Induction: Induce DNA damage, for example, by exposing cells to 3 Gy of ionizing radiation.
-
Incubation: Incubate the cells for 6 hours post-irradiation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound and/or ionizing radiation.
-
Time-Course Collection: Harvest cells at various time points (e.g., 4, 24, 48, 72 hours) post-treatment.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store them at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The subG1 peak is indicative of the apoptotic cell population.
Visualizations
Caption: Mechanism of this compound in inhibiting homologous recombination.
Caption: General experimental workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
Validation & Comparative
Validating the Inhibitory Effect of CAM833 on RAD51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RAD51 inhibitor CAM833 with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the utility of this compound for studies on DNA repair, cancer therapy, and drug development.
Introduction to RAD51 and Its Inhibition
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the repair of DNA double-strand breaks (DSBs).[1] Overexpression of RAD51 is observed in various cancers and is associated with resistance to therapies that induce DNA damage, such as radiation and certain chemotherapeutics.[1] Consequently, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to treatment. This guide focuses on this compound, a potent RAD51 inhibitor, and compares its performance with two other well-characterized inhibitors, RI-1 and B02.
Mechanism of Action
-
This compound: Acts as an orthosteric inhibitor of the BRCA2-RAD51 interaction.[2][3] It binds to the same site on RAD51 that the BRC repeats of BRCA2 normally occupy, thereby preventing the recruitment of RAD51 to DNA damage sites and inhibiting its oligomerization into a functional filament.[2][4][5]
-
RI-1: Covalently binds to cysteine 319 on the surface of the RAD51 protein.[6][7][8][9] This binding destabilizes the interface between RAD51 monomers, which is essential for the formation of the RAD51 filament on single-stranded DNA (ssDNA).[6][7][9]
-
B02: Directly binds to RAD51 and inhibits its DNA strand exchange activity.[10] While the exact binding site is not as precisely defined as for RI-1, it is known to interfere with the formation of the RAD51-ssDNA nucleoprotein filament.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound, RI-1, and B02, providing a direct comparison of their potency in inhibiting RAD51.
| Inhibitor | Target Interaction | Binding Affinity (Kd) | In Vitro Inhibition (IC50) | Cellular Inhibition (IC50) |
| This compound | BRCA2-RAD51 Interaction | 366 nM (against ChimRAD51)[2][4][11] | Not explicitly reported | 6 µM (RAD51 foci formation in A549 cells)[5][12] |
| RI-1 | Covalent binding to RAD51 (Cys319) | Not applicable (covalent) | 5-30 µM (ssDNA binding)[6][13] | Not explicitly reported for foci formation |
| B02 | Direct binding to RAD51 | 14.6 µM[14] | 27.4 µM (DNA strand exchange)[15] | ~10-50 µM (RAD51 foci formation in MDA-MB-231 cells)[16] |
Experimental Data and Protocols
This assay is a cornerstone for validating the cellular activity of RAD51 inhibitors. It visualizes the accumulation of RAD51 at sites of DNA damage, which appears as distinct nuclear foci. A reduction in the number or intensity of these foci upon inhibitor treatment indicates successful target engagement.
Experimental Protocol (General):
-
Cell Culture: Plate cells (e.g., A549, MDA-MB-231, or U-2 OS) on coverslips in a multi-well plate and allow them to adhere overnight.[16]
-
Induction of DNA Damage: Treat cells with a DNA damaging agent such as cisplatin (e.g., 32 µM for 1.5 hours) or ionizing radiation (e.g., 3 Gy) to induce DSBs.[5][16]
-
Inhibitor Treatment: Co-incubate or pre-incubate the cells with varying concentrations of the RAD51 inhibitor (e.g., this compound: 3.125-50 µM; B02: 10-50 µM) for a specified period (e.g., 1-24 hours).[11][16]
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 3% formaldehyde with 2% sucrose).[16]
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody specific for RAD51.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in a significant number of cells (e.g., at least 50 cells per condition).[16]
-
Calculate the percentage of inhibition relative to the control (DNA damage alone).
-
Supporting Data:
-
This compound demonstrated a concentration-dependent decrease in RAD51 foci in A549 cells, with an IC50 of 6 µM.[5][12]
-
B02 was shown to inhibit cisplatin-induced RAD51 foci formation in MDA-MB-231 cells, with 10 µM, 15 µM, and 50 µM of B02 causing 70%, 79%, and 91% inhibition, respectively.[16]
These assays directly measure the biochemical activity of the inhibitors on purified RAD51 protein.
a) Fluorescence Polarization (FP) Assay (for RI-1):
This assay measures the binding of RAD51 to fluorescently labeled ssDNA. Inhibition of this binding by a compound results in a decrease in the fluorescence polarization signal.[6]
Experimental Protocol:
-
Incubate purified human RAD51 protein with a fluorescently tagged ssDNA oligonucleotide.
-
Add varying concentrations of the inhibitor (e.g., RI-1).
-
Measure the change in fluorescence polarization. A decrease in polarization indicates inhibition of RAD51-ssDNA binding.[6]
b) FRET-based DNA Strand Exchange Assay (for B02):
This assay monitors the ability of RAD51 to perform its catalytic function of DNA strand exchange.[10]
Experimental Protocol:
-
Utilize a system with two DNA substrates, one labeled with a donor fluorophore and the other with an acceptor fluorophore.
-
In the presence of active RAD51, strand exchange brings the two fluorophores into proximity, resulting in a FRET signal.
-
The addition of an inhibitor like B02 prevents this process, leading to a reduction in the FRET signal.
A critical validation of a RAD51 inhibitor is its ability to sensitize cancer cells to DNA damaging agents.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates.
-
Treatment: Treat cells with the RAD51 inhibitor alone, a DNA damaging agent (e.g., cisplatin, olaparib, or ionizing radiation) alone, or a combination of both.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or crystal violet assay.
-
Data Analysis: Determine the IC50 or GI50 (50% growth inhibition) values and assess for synergistic effects between the inhibitor and the DNA damaging agent.
Supporting Data:
-
This compound potentiates the growth suppressive effect of PARP1 inhibition in BRCA2 wild-type cells.[11] In HCT116 cells, this compound alone had a GI50 of 38 µM, which was reduced to 14 µM when combined with 3 Gy of ionizing radiation.[11]
-
The combination of B02 with cisplatin showed a stronger killing effect on MDA-MB-231 breast cancer cells than either agent alone.[15]
Visualizing Pathways and Workflows
Caption: The Homologous Recombination pathway and points of inhibition by this compound, RI-1, and B02.
Caption: A generalized workflow for the RAD51 foci formation immunofluorescence assay.
Conclusion
This compound is a potent and specific inhibitor of the BRCA2-RAD51 interaction, effectively disrupting the homologous recombination pathway. Its sub-micromolar binding affinity and low micromolar cellular IC50 for foci inhibition make it a valuable tool for research. When compared to other RAD51 inhibitors like RI-1 and B02, this compound offers a distinct mechanism of action by targeting a protein-protein interaction rather than direct covalent modification or inhibition of strand exchange. The choice of inhibitor will depend on the specific experimental goals. For studies focused on the BRCA2-RAD51 axis, this compound is a highly specific tool. For broader studies on RAD51 function, RI-1 and B02 remain relevant alternatives. The provided experimental protocols and comparative data should aid researchers in designing and interpreting experiments aimed at validating and utilizing these important chemical probes.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CAM 833 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RAD51 Inhibitors: CAM833 vs. B02
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent RAD51 inhibitors, CAM833 and B02. RAD51 is a crucial recombinase in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. Inhibiting RAD51 is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents or in tumors with deficiencies in other DNA repair pathways. This document outlines the mechanisms of action, presents available experimental data, and provides detailed protocols for key assays to evaluate these and similar compounds.
Executive Summary
Both this compound and B02 effectively inhibit RAD51, but through different mechanisms. This compound is a potent orthosteric inhibitor that disrupts the critical interaction between BRCA2 and RAD51, preventing the recruitment of RAD51 to DNA damage sites.[1][2] B02, on the other hand, directly inhibits the enzymatic activity of RAD51.[3][4][5] While direct comparative studies under identical experimental conditions are limited, this guide consolidates the available data to facilitate an informed evaluation of these two inhibitors. A computational study has suggested comparable binding affinities of both compounds to RAD51.
Data Presentation
The following tables summarize the available quantitative data for this compound and B02 from various studies. It is crucial to note that the experimental conditions and assays differ, which precludes a direct head-to-head comparison of potency from these values alone.
Table 1: In Vitro Activity of this compound and B02
| Inhibitor | Target Interaction | Assay Type | Value | Reference |
| This compound | RAD51:BRC Interaction | Isothermal Titration Calorimetry (ITC) | Kd = 366 nM | [1][6][7] |
| B02 | Human RAD51 Activity | FRET-based DNA Strand Exchange | IC50 = 27.4 µM | [3][4][5] |
| B02 | E. coli RecA Activity | FRET-based DNA Strand Exchange | IC50 > 250 µM | [3][4][5] |
Table 2: Cellular Activity of this compound and B02
| Inhibitor | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | A549 | RAD51 Foci Formation (after 3 Gy IR) | Inhibition of foci formation | IC50 = 6 µM | [8] |
| This compound | HCT116 | Sulforhodamine B (SRB) | 50% Growth Inhibition (GI50) | 38 µM | [6][8] |
| This compound | HCT116 (with 3 Gy IR) | Sulforhodamine B (SRB) | 50% Growth Inhibition (GI50) | 14 µM | [6][8] |
| B02 | MDA-MB-231 (with cisplatin) | Not Specified | Cell Killing | Strongest effect in combination | [3] |
| B02 | HT29 (with Oxaliplatin or 5-FU) | Not Specified | Increased Sensitivity | 2 µM B02 effective | [3] |
Table 3: Computational Binding Affinity of RAD51 Inhibitors
| Inhibitor | Binding Site on RAD51 | Computational Method | Binding Affinity (Vina Score) | Reference |
| This compound | C1 | CB-Dock2 | -8.4 | [1] |
| This compound | C3 | CB-Dock2 | -7.9 | [1] |
| This compound | C5 | CB-Dock2 | -8.5 | [1] |
| B02 | C1 | CB-Dock2 | -8.1 | [1] |
| B02 | C3 | CB-Dock2 | -8.2 | [1] |
| B02 | C5 | CB-Dock2 | -8.0 | [1] |
Mechanism of Action
This compound acts as a protein-protein interaction inhibitor. It binds to a hydrophobic pocket on the surface of RAD51 that is normally occupied by a conserved 'FxxA' motif within the BRC repeats of BRCA2.[1][8] By competitively inhibiting this interaction, this compound prevents the proper assembly of the RAD51 nucleoprotein filament at sites of DNA damage, a critical step for the initiation of homologous recombination.[1][8]
B02 is a direct inhibitor of the human RAD51 protein.[3][4][5] While its precise binding site and inhibitory mechanism are less defined than for this compound, it has been shown to disrupt RAD51-mediated DNA strand exchange activity.[3][4][5] B02 exhibits selectivity for human RAD51, with significantly lower activity against the bacterial homolog, RecA.[3][4][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAD51-mediated homologous recombination pathway and points of inhibition by this compound and B02.
Caption: A generalized workflow for a RAD51 foci formation immunofluorescence assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent (e.g., ionizing radiation, cisplatin) with and without varying concentrations of the RAD51 inhibitor (e.g., this compound, B02). Include a vehicle-only control.
-
Incubate the cells for a specific time (e.g., 6-24 hours) to allow for foci formation.
2. Immunofluorescence Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
3. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in a sufficient number of cells for each treatment condition. Foci are typically defined as distinct, bright nuclear spots.
Homologous Recombination Reporter Assay (e.g., DR-GFP)
This assay directly measures the efficiency of homologous recombination using a cell line containing a chromosomally integrated reporter construct.
1. Cell Line and Plasmids:
-
Utilize a cell line stably expressing the DR-GFP reporter (e.g., U2OS DR-GFP).
-
The reporter consists of two inactive GFP genes. One is inactivated by an I-SceI recognition site, and the other is a truncated GFP fragment.
-
An expression plasmid for the I-SceI endonuclease is used to induce a site-specific double-strand break.
2. Transfection and Treatment:
-
Co-transfect the DR-GFP cells with the I-SceI expression plasmid and a control plasmid (e.g., expressing a red fluorescent protein for transfection efficiency normalization).
-
Simultaneously treat the cells with the RAD51 inhibitor or vehicle control.
3. Flow Cytometry:
-
After 48-72 hours of incubation, harvest the cells by trypsinization.
-
Analyze the cells by flow cytometry to determine the percentage of GFP-positive cells.
-
Successful homologous recombination repair of the I-SceI-induced break using the truncated GFP as a template restores a functional GFP gene, resulting in green fluorescence.
-
The percentage of GFP-positive cells is a direct measure of HR efficiency.
Cell Viability/Growth Inhibition Assay (Sulforhodamine B Assay)
The SRB assay is a colorimetric method to determine cell density, based on the measurement of total cellular protein content.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the RAD51 inhibitor.
-
Incubate for a defined period (e.g., 72-96 hours).
2. Cell Fixation and Staining:
-
Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
3. Absorbance Measurement:
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The absorbance is proportional to the total cellular protein, which correlates with cell number. The GI50 value can be calculated from the dose-response curve.
Conclusion
This compound and B02 represent two distinct and valuable classes of RAD51 inhibitors for research and potential therapeutic development. This compound offers high potency and a well-defined mechanism of action targeting the RAD51-BRCA2 interaction. B02 provides a tool for the direct inhibition of RAD51's enzymatic function. The choice between these inhibitors will depend on the specific research question and experimental context. The lack of direct comparative studies highlights an important gap in the field. Future studies directly comparing these and other RAD51 inhibitors in a panel of cancer cell lines and using standardized assays will be crucial for a definitive assessment of their relative efficacy and therapeutic potential.
References
- 1. nhsjs.com [nhsjs.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RAD51 Inhibitors: CAM833 versus RI-1 for Preclinical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51, a pivotal recombinase in the homologous recombination (HR) pathway, is indispensable for the error-free repair of DNA double-strand breaks (DSBs). Its frequent overexpression in various cancer types is associated with resistance to chemo- and radiotherapy, positioning RAD51 as a strategic target for novel anticancer therapies. This guide presents an objective comparison of two widely studied small-molecule inhibitors of RAD51, CAM833 and RI-1, to inform the selection of the most suitable compound for RAD51 inhibition studies.
Mechanism of Action: Two Distinct Approaches to Inhibit a Key Repair Protein
This compound and RI-1 employ fundamentally different mechanisms to disrupt RAD51 function, which has significant implications for their application in research and potential therapeutic development.
This compound: An Orthosteric Inhibitor of the RAD51-BRCA2 Interaction
This compound functions as a potent and selective orthosteric inhibitor, directly interfering with the critical protein-protein interaction between RAD51 and the tumor suppressor protein BRCA2.[1][2][3] BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at sites of DNA damage, a crucial step for the formation of the RAD51 nucleoprotein filament. This compound competitively binds to the FxxA motif binding pocket on RAD51, the same site engaged by the BRC repeats of BRCA2.[1][3][4] This action effectively prevents RAD51 recruitment and filament assembly, thereby abrogating the HR repair pathway.[1][3][4]
RI-1: A Covalent Inhibitor of RAD51 Oligomerization
In contrast, RI-1 is a covalent inhibitor that irreversibly binds to the Cysteine 319 residue on the surface of the RAD51 protein.[5] This binding site is located at an interface critical for the interaction between RAD51 monomers. By covalently modifying this residue, RI-1 destabilizes the oligomerization of RAD51 into the helical filament structure required for its recombinase activity.[5] This disruption of filament formation leads to a halt in the homologous recombination process.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the homologous recombination pathway, highlighting the distinct points of intervention for this compound and RI-1.
References
- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Small Molecule Inhibitors of the BRCA2-RAD51 Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeting of DNA damage response pathways in cancer therapy remains a pivotal strategy. The interaction between BRCA2 and RAD51 is a critical node in the homologous recombination (HR) pathway, essential for error-free DNA repair. Its inhibition presents a promising avenue for sensitizing cancer cells to therapy. This guide provides a comparative overview of alternative small molecules designed to inhibit the BRCA2-RAD51 pathway, supported by experimental data and detailed methodologies.
Overview of Key Small Molecule Inhibitors
Several small molecules have been identified that directly or indirectly disrupt the BRCA2-RAD51 interaction or the function of RAD51 itself. This guide focuses on a selection of these inhibitors, summarizing their key characteristics and reported efficacy.
| Inhibitor | Target(s) | Mechanism of Action | Key Quantitative Data | Reference(s) |
| CAM833 | RAD51 | Orthosteric inhibitor of the RAD51:BRC interaction, blocking the Phe- and Ala-binding pockets on RAD51. Also inhibits RAD51 oligomerization. | Kd: 366 nM (against ChimRAD51); IC50: 6 µM (for RAD51 foci inhibition in A549 cells); GI50: 38 µM (HCT116 cells), 14 µM with 3 Gy IR. | [1][2] |
| B02 | RAD51 | Inhibits RAD51's DNA strand exchange activity and disrupts RAD51 binding to DNA. | IC50: 27.4 µM (human RAD51); Kd: 5.6 µM (binding to RAD51). | [3][4] |
| B02-Isomer (B02-iso) & Analogs | RAD51 | Improved potency over B02 in inhibiting homologous recombination. | IC50 (HR inhibition): B02-iso - more potent than B02; para-I-B02-iso - 0.86 µM; para-Br-B02-iso - 0.80 µM. | [5] |
| RI-1 | RAD51 | Covalently binds to Cysteine 319 on the RAD51 surface, disrupting filament formation. | IC50: 5-30 µM (RAD51 inhibition). | [6][7][8] |
| IBR2 | RAD51 | Disrupts RAD51 multimerization and promotes its proteasome-mediated degradation. Inhibits BRCA2-RAD51 interaction. | IC50: 0.11 µM (BRCA2/RAD51 interaction); GI50: 12-20 µM (in various cancer cell lines). | [9][10][11][12] |
| Dihydroquinolone Pyrazoline (RS-35d) | RAD51-BRCA2 Interaction | Disrupts the protein-protein interaction between RAD51 and BRCA2. | EC50: 16 ± 4 µM (competitive ELISA). | [13][14] |
Signaling Pathway and Inhibition Points
The BRCA2-RAD51 pathway is central to the repair of DNA double-strand breaks via homologous recombination. The following diagram illustrates this pathway and the key points of intervention by the discussed small molecule inhibitors.
Caption: The BRCA2-RAD51 signaling pathway and points of inhibitor intervention.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of novel BRCA2-RAD51 pathway inhibitors typically follow a multi-step experimental workflow, from initial screening to cellular validation.
Caption: A general experimental workflow for testing BRCA2-RAD51 pathway inhibitors.
Detailed Experimental Protocols
Competitive ELISA for BRCA2-RAD51 Interaction
This assay is used to screen for and quantify the ability of small molecules to disrupt the interaction between RAD51 and a BRC repeat peptide of BRCA2.[15]
-
Materials:
-
High-binding 96-well microtiter plates.
-
Recombinant human RAD51 protein.
-
Biotinylated BRC4 peptide (or other BRC repeat).
-
Streptavidin-HRP (Horse Radish Peroxidase).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Test compounds dissolved in DMSO.
-
-
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of RAD51 protein (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of biotinylated BRC4 peptide (at a concentration predetermined to be in the linear range of the assay) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the EC50 value.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination. Inhibition of foci formation indicates disruption of the HR pathway.[16][17]
-
Materials:
-
Cancer cell line of interest (e.g., A549, U2OS).
-
Cell culture medium and supplements.
-
Glass coverslips or chamber slides.
-
DNA damaging agent (e.g., ionizing radiation, cisplatin, mitomycin C).
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against RAD51 (e.g., rabbit anti-RAD51).
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Protocol:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-24 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., irradiate with 10 Gy of ionizing radiation).
-
Incubate the cells for a period to allow for foci formation (e.g., 4-8 hours).
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and acquire images.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than 5 foci.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[18][19][20]
-
Materials:
-
Cell culture of interest.
-
Test compound and vehicle control (e.g., DMSO).
-
PBS.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein (RAD51).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Gel imaging system.
-
-
Protocol:
-
Treat cultured cells with the test compound or vehicle for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein (RAD51).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
The development of small molecule inhibitors targeting the BRCA2-RAD51 pathway holds significant promise for cancer therapy, particularly in the context of synthetic lethality with PARP inhibitors.[21] The compounds highlighted in this guide, this compound, B02 and its derivatives, RI-1, IBR2, and RS-35d, each present unique chemical scaffolds and mechanisms of action that warrant further investigation.
Future efforts in this field will likely focus on:
-
Improving Potency and Selectivity: medicinal chemistry efforts to enhance the affinity and specificity of these inhibitors for RAD51 or the BRCA2-RAD51 interface.
-
Optimizing Pharmacokinetic Properties: enhancing the drug-like properties of these molecules to ensure their suitability for in vivo studies and eventual clinical translation.
-
Combination Therapies: further exploration of synergistic interactions with other DNA damage response inhibitors and conventional chemotherapeutics.
-
Biomarker Development: identifying predictive biomarkers to select patients who are most likely to respond to these targeted therapies.
This comparative guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and contribute to the development of novel and effective cancer treatments by targeting the critical BRCA2-RAD51 axis.
References
- 1. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. IBR2 |CAS:313526-24-8 Probechem Biochemicals [probechem.com]
- 12. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroquinoline pyrazoline-based compound as a new RAD51-BRCA2 protein-protein disruptor to trigger synthetic lethality in pancreatic cancer [cris.unibo.it]
- 14. researchgate.net [researchgate.net]
- 15. Identification of RAD51–BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
Unveiling the Mechanism of CAM833: A Comparative Guide to a Novel RAD51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CAM833, a potent and selective small-molecule inhibitor of the BRCA2-RAD51 protein-protein interaction. By objectively comparing its performance with other DNA damage response (DDR) inhibitors and presenting the supporting experimental data, we aim to offer a clear perspective on its mechanism of action and therapeutic potential.
Core Mechanism of Action: Disrupting Homologous Recombination
This compound functions as a highly specific orthosteric inhibitor that directly targets the DNA recombinase RAD51.[1][2] Its primary mechanism involves blocking the crucial interaction between RAD51 and the BRC repeats of the BRCA2 tumor suppressor protein.[3][4] This interaction is fundamental for the proper functioning of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism that is essential for maintaining genomic integrity.[5][6]
X-ray crystallography studies have revealed that this compound binds directly to RAD51, occupying the same Phe- and Ala-binding pockets that are critical for the BRC repeat engagement.[3][4][7] By competitively inhibiting this interaction, this compound effectively prevents the recruitment and assembly of RAD51 into nuclear foci at sites of DNA damage.[3][5][7] This disruption of RAD51 filament formation cripples the HR repair machinery, leading to an accumulation of unresolved DNA breaks.[1][3] Consequently, cells treated with this compound exhibit increased DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][4][7]
A key therapeutic strategy emerging from this mechanism is the potentiation of other DNA-damaging agents. This compound has demonstrated a synergistic effect when combined with ionizing radiation (IR) and Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancer cells with wild-type BRCA2.[2][3][4][6][7] This suggests that this compound can induce a "BRCA-ness" phenotype, rendering cancer cells susceptible to therapies that exploit deficiencies in DNA repair.
Performance Comparison: this compound vs. Other DNA Damage Response Inhibitors
The efficacy of this compound has been evaluated in comparison to other established DNA-damaging agents, such as the platinum-based chemotherapy drug Carboplatin and PARP inhibitors like AZD2461.
Table 1: Comparison of this compound and Carboplatin in Combination with Ionizing Radiation
| Treatment | Concentration | Ionizing Radiation (IR) Dose | Cell Growth Inhibition |
| This compound alone | 10 µM | 0 Gy | Less growth-suppressive than Carboplatin |
| Carboplatin alone | 10 µM | 0 Gy | More growth-suppressive than this compound |
| This compound + IR | 10 µM | 0-3 Gy | Dose-dependent increase in growth suppression |
| Carboplatin + IR | 10 µM | 0-3 Gy | Dose-dependent increase in growth suppression |
Data synthesized from studies on HCT116 colon carcinoma cells.[1][3]
Table 2: Synergistic Effects of this compound with PARP Inhibitor (AZD2461)
| Cell Line (BRCA2 status) | Treatment | Effect |
| BRCA2 wild-type | This compound + AZD2461 | Potentiated growth-suppressive effects |
| BRCA2 wild-type | AZD2461 alone | Ineffective |
This demonstrates this compound's ability to sensitize BRCA2-proficient cells to PARP inhibition.[3][6]
Experimental Protocols and Methodologies
To ensure transparency and reproducibility, the following are detailed protocols for key experiments used to validate the mechanism of action of this compound.
Homology-Directed Repair (HDR) Efficiency Assay
This assay quantifies the efficiency of DNA repair through homologous recombination.
-
Cell Line: A cell line engineered with a nuclease-inducible reporter system is used. This system contains a non-functional fluorescent protein (e.g., mClover) that can be reconstituted into a functional, fluorescent fusion protein (e.g., mClover-Lamin A) only upon successful HDR.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Induction of DNA Break: A site-specific nuclease is introduced to create a double-strand break in the reporter gene.
-
Analysis: After a suitable incubation period, the percentage of cells expressing the fluorescent fusion protein is quantified using flow cytometry or high-content imaging.
-
Result Interpretation: A dose-dependent decrease in the percentage of fluorescent cells indicates inhibition of HDR.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAM 833 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the synergistic effects of CAM833 with other chemotherapeutics
A new frontier in cancer treatment is emerging with the development of targeted therapies that enhance the efficacy of existing chemotherapeutics. CAM833, a potent and selective small-molecule inhibitor of the BRCA2-RAD51 interaction, is at the forefront of this wave, demonstrating significant synergistic effects when combined with PARP inhibitors and ionizing radiation. This guide provides a comprehensive comparison of this compound's performance in combination therapies, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting DNA Repair
This compound functions by orthosterically inhibiting the interaction between BRCA2 and RAD51, a critical step in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] By binding to the Phe-binding pocket on RAD51, this compound prevents the recruitment of RAD51 to sites of DNA damage, leading to the suppression of RAD51 filament assembly and inhibiting HR-mediated repair.[1] This disruption of a key DNA repair mechanism makes cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.
Synergistic Effects with PARP Inhibitors
Preclinical studies have shown that this compound potentiates the growth-suppressive effects of PARP1 inhibitors, particularly in cancer cells with wild-type BRCA2.[2][3] This is a significant finding, as PARP inhibitors are typically most effective in cells with BRCA mutations. By creating a "BRCA-like" phenotype through the inhibition of the BRCA2-RAD51 interaction, this compound sensitizes BRCA2-proficient tumors to PARP inhibition.
Preclinical Data: this compound in Combination with PARP1 Inhibitor AZD2461
| Cell Line | Treatment | Concentration | Effect |
| HCT116 (BRCA2 wild-type) | This compound + AZD2461 | 20 µM this compound | Potentiation of growth suppression |
Data sourced from Scott et al., Cell Chemical Biology, 2021.
Synergistic Effects with Ionizing Radiation
This compound has been demonstrated to act as a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation (IR). By inhibiting the repair of IR-induced DNA double-strand breaks, this compound leads to increased cell cycle arrest and apoptosis in irradiated cancer cells.[1]
Preclinical Data: this compound in Combination with Ionizing Radiation
| Cell Line | Treatment | GI50 (50% Growth Inhibition) |
| HCT116 | This compound alone | 38 µM |
| HCT116 | This compound + 3 Gy IR | 14 µM |
Data sourced from MedChemExpress, citing Scott et al., 2021.[1]
Experimental Protocols
Cell Viability Assay (Synergy with PARP inhibitors)
Human colorectal carcinoma HCT116 cells (BRCA2 wild-type) were seeded in 96-well plates. After 24 hours, cells were treated with a dose range of the PARP1 inhibitor AZD2461 in the presence or absence of 20 µM this compound. Cell viability was assessed after 96 hours of incubation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The potentiation of growth suppression was determined by comparing the dose-response curves of AZD2461 with and without this compound.
Clonogenic Survival Assay (Synergy with Ionizing Radiation)
HCT116 cells were treated with varying concentrations of this compound for 24 hours prior to irradiation. Cells were then irradiated with a single dose of 3 Gy. Following irradiation, cells were harvested, counted, and seeded at low density in 6-well plates for colony formation. After an incubation period of 10-14 days, colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to non-irradiated controls. The GI50 values were determined from the dose-response curves.
Visualizing the Mechanisms
This compound Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating Synergy
Caption: In vitro synergy assessment workflow.
Conclusion
This compound represents a promising therapeutic agent with the potential to significantly enhance the efficacy of standard-of-care cancer treatments. By targeting the BRCA2-RAD51 interaction and disrupting homologous recombination, this compound effectively sensitizes cancer cells to PARP inhibitors and ionizing radiation. The preclinical data presented here provide a strong rationale for further investigation of this compound in combination therapies for a broader range of malignancies. Further studies are warranted to explore its synergy with other classes of chemotherapeutic agents and to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Osimertinib Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and mechanism of action of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other alternatives in the treatment of non-small cell lung cancer (NSCLC). The information is based on published experimental and clinical data.
Mechanism of Action
Osimertinib is an oral, irreversible EGFR-TKI that selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.[1][2] It works by covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which blocks downstream signaling pathways crucial for tumor growth and survival, such as the PI3K-Akt and MAPK pathways.[3][4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to result in a more favorable side effect profile compared to earlier generation EGFR inhibitors.[2][4]
Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7] In certain cancers, like NSCLC, mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.[4] Osimertinib targets these mutated forms of EGFR, thereby inhibiting the downstream signaling cascades. The two primary signaling pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT axes.[4][8]
Comparative Efficacy: Osimertinib vs. First-Generation EGFR-TKIs
Clinical trials have demonstrated the superior efficacy of Osimertinib compared to first-generation EGFR-TKIs such as erlotinib and gefitinib in patients with EGFR-mutated advanced NSCLC.
Table 1: Comparison of Osimertinib and First-Generation EGFR-TKIs in First-Line Treatment of Advanced NSCLC (FLAURA Trial)
| Endpoint | Osimertinib | Erlotinib or Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.799 (0.641-0.997) | 0.0462 |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
Data from the FLAURA trial.[9][10]
Table 2: Comparison of Osimertinib and First-Generation EGFR-TKIs in NSCLC with Leptomeningeal Metastases
| Endpoint | Osimertinib Group | 1G-TKI Group (Gefitinib or Erlotinib) | p-value |
| Median Progression-Free Survival (PFS) | 16.9 months | 8.6 months | 0.007 |
| Median Overall Survival (OS) | 26.6 months | 20.0 months | 0.158 |
| Leptomeningeal Metastases-Overall Response Rate (LM-ORR) | 62.5% | 25.7% | 0.007 |
| Leptomeningeal Metastases-Progression-Free Survival (LM-PFS) | 23.4 months | 12.1 months | 0.021 |
Data from a retrospective study on TKI-untreated EGFR-mutated NSCLC with leptomeningeal metastases.[11]
Osimertinib in Different Treatment Settings
Osimertinib has also shown significant benefit in other stages and settings of EGFR-mutated NSCLC.
Table 3: Efficacy of Osimertinib in Unresectable, Stage III EGFRm NSCLC (LAURA Trial)
| Endpoint | Osimertinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 39.1 months | 5.6 months | 0.16 (0.10-0.24) | <0.001 |
Data from the LAURA Phase III trial for patients whose disease has not progressed following platinum-based chemoradiation therapy.[12][13]
Table 4: Efficacy of Osimertinib with Chemotherapy in Locally Advanced or Metastatic NSCLC (FLAURA 2 Trial)
| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 |
Data from the FLAURA 2 trial for patients with no prior systemic therapy for advanced disease.[14]
Experimental Protocols
The clinical efficacy data presented above are derived from large-scale, randomized, controlled clinical trials. The general workflow for such a trial is outlined below.
Key Methodologies:
-
Patient Selection: Patients are typically screened for specific EGFR mutations (e.g., exon 19 deletions or L858R mutations) using FDA-approved tests.[12][14]
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug (e.g., Osimertinib) or the comparator drug/placebo to minimize bias.[9][12]
-
Treatment Administration: Osimertinib is administered orally, typically at a dose of 80 mg once daily.[12][14]
-
Efficacy Assessment: Tumor response and progression are regularly assessed using imaging techniques according to established criteria (e.g., RECIST). Progression-free survival (PFS) and overall survival (OS) are key endpoints.[9][12]
-
Safety Monitoring: Adverse events are monitored and graded throughout the trial to assess the safety profile of the treatment.[9]
In Vitro Comparative Efficacy
The potency of Osimertinib has been evaluated in various NSCLC cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 5: Comparative IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nmol/L) |
| PC-9 | Exon 19 deletion (Sensitive) | 10 - 20 |
| HCC827 | Exon 19 deletion (Sensitive) | 15 - 30 |
| NCI-H1975 | L858R & T790M (Resistant) | 20 - 50 |
| H3255 | L858R (Sensitive) | 10 - 25 |
| A549 | EGFR Wild-Type | > 1000 |
Note: IC50 values can vary between studies based on experimental conditions.[5]
Cell Viability and IC50 Determination (MTT Assay):
This colorimetric assay is a standard method for assessing cell viability and proliferation to determine the IC50 of a compound.
-
Cell Culture: NSCLC cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the drug (e.g., Osimertinib) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% is calculated.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 10. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of clinical outcomes of osimertinib and first-generation EGFR-tyrosine kinase inhibitors (TKIs) in TKI-untreated EGFR-mutated non-small-cell lung cancer with leptomeningeal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy | FDA [fda.gov]
- 13. TAGRISSO® (osimertinib) approved in the US for patients with unresectable, Stage III EGFR-mutated lung cancer [astrazeneca-us.com]
- 14. FDA approves osimertinib with chemotherapy for EGFR-mutated non-small cell lung cancer | FDA [fda.gov]
CAM833's performance in different cancer models compared to standards
A Novel Inhibitor of the BRCA2-RAD51 Interaction Shows Promise in Sensitizing Cancer Cells to Standard Therapies
CAM833, a novel small molecule inhibitor, is demonstrating significant potential in preclinical cancer models by targeting a critical step in DNA damage repair. By disrupting the interaction between BRCA2 and RAD51, two key proteins in the homologous recombination (HR) pathway, this compound effectively cripples the cell's ability to repair DNA double-strand breaks. This mechanism of action makes cancer cells, particularly those with existing vulnerabilities in DNA repair, more susceptible to the cytotoxic effects of DNA-damaging agents like radiation and PARP inhibitors. This guide provides a comprehensive comparison of this compound's performance against standard cancer therapies in various cancer models, supported by available experimental data.
Performance in Colon Cancer Models
In the HCT116 human colon carcinoma cell line, this compound has shown promising activity both as a single agent and in combination with standard therapies.
Monotherapy and Combination with Ionizing Radiation
As a standalone treatment, this compound inhibits the growth of HCT116 cells with a 50% growth inhibition (GI50) value of 38 µM following a 96-hour exposure[1]. More significantly, this compound demonstrates a potent synergistic effect when combined with ionizing radiation (IR), a cornerstone of colon cancer treatment. The addition of 3 Gy of IR dramatically reduces the GI50 of this compound to 14 µM, indicating a substantial increase in cellular sensitivity to the inhibitor in the presence of radiation-induced DNA damage[1].
| Cancer Model | Treatment | GI50 (µM) | Reference |
| HCT116 (Colon Carcinoma) | This compound | 38 | [1] |
| HCT116 (Colon Carcinoma) | This compound + 3 Gy Ionizing Radiation | 14 | [1] |
Combination with PARP Inhibitors
This compound also enhances the efficacy of poly-ADP ribose polymerase (PARP) inhibitors, a class of targeted therapies that are particularly effective in cancers with deficiencies in the HR pathway. In BRCA2 wild-type cell lines, the combination of this compound with the PARP inhibitor AZD2461 leads to a dose-dependent decrease in cell growth[2]. While specific GI50 values for this combination are not explicitly stated in the available literature, dose-response curves from preclinical studies demonstrate a marked potentiation of the growth-suppressive effects of AZD2461 in the presence of this compound. This suggests that this compound can effectively induce a "BRCA-like" phenotype, rendering cancer cells that are normally proficient in HR vulnerable to PARP inhibition.
Performance in Other Cancer Models
The utility of this compound extends beyond colon cancer. In the A549 non-small cell lung cancer cell line, this compound has been shown to inhibit the formation of RAD51 foci induced by ionizing radiation with a 50% inhibitory concentration (IC50) of 6 µM[3]. This finding underscores the inhibitor's ability to disrupt the DNA damage response in different cancer types. Further studies have indicated that this compound causes dose-dependent growth inhibition across multiple cancer-derived human cell lines, although specific GI50 values for these additional cell lines are not yet publicly available[1].
| Cancer Model | Treatment | IC50 (µM) | Endpoint | Reference |
| A549 (Non-Small Cell Lung Cancer) | This compound + 3 Gy Ionizing Radiation | 6 | Inhibition of RAD51 Foci Formation | [3] |
Comparison with Standard of Care
Standard-of-care chemotherapy for colon cancer often includes agents like 5-fluorouracil (5-FU) and irinotecan. Preclinical data for these agents in HCT116 cells show varying degrees of efficacy. For instance, in some studies, the GI50 for 5-FU in HCT116 cells has been reported in the low micromolar range. It is important to note that direct comparative studies of this compound against these standard-of-care agents in the same experimental settings are not yet available. The primary therapeutic strategy for this compound appears to be as a sensitizing agent in combination with DNA-damaging therapies rather than as a standalone cytotoxic drug.
Experimental Protocols
The evaluation of this compound's efficacy has primarily relied on in vitro cell-based assays. A key method used to determine cell viability and growth inhibition is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, standard drugs, or combination therapies for a specified duration (e.g., 96 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The GI50 values are then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets the homologous recombination pathway, a critical DNA repair mechanism. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: Mechanism of this compound in inhibiting homologous recombination.
Experimental Workflow for Evaluating this compound
The general workflow for assessing the in vitro efficacy of this compound is depicted below.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound represents a promising new strategy in cancer therapy, particularly as a chemosensitizer and radiosensitizer. Its ability to disrupt the BRCA2-RAD51 interaction and inhibit homologous recombination provides a strong rationale for its use in combination with DNA-damaging agents. The preclinical data, though currently limited to in vitro models, are encouraging and warrant further investigation.
A critical next step in the development of this compound will be to evaluate its efficacy and safety in in vivo models. Studies in animal xenograft models will be essential to determine its pharmacokinetic properties, anti-tumor activity in a more complex biological system, and potential for combination therapies to translate to a clinical setting. To date, no in vivo data for this compound has been published, which represents a significant gap in the current understanding of its therapeutic potential. Future research should focus on these areas to fully elucidate the promise of this compound as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CAM833
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like CAM833 are critical to ensuring laboratory safety and environmental protection.[1][2] As a potent, specific chemical inhibitor of the RAD51-BRCA2 interaction, this compound is a valuable tool in cancer research.[3] However, its bioactive nature necessitates a rigorous disposal protocol to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on guidelines for similar chemical compounds, this includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][4] All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]
Quantitative Data Summary for this compound
For quick reference, the key chemical and physical properties of this compound are summarized in the table below. Understanding these properties is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Weight | 508.55 g/mol [3] |
| Formula | C27H29FN4O5[3] |
| Appearance | Solid[3] |
| Solubility | 10 mM in DMSO[3] |
| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste.[5][6] Do not dispose of this compound down the sink or in regular trash.[3][7]
-
Waste Identification and Segregation :
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[1][7]
-
Do not mix with other solvents unless compatibility has been confirmed.[3] The first rinse of any container that held this compound should also be collected as hazardous waste.[3]
-
-
Decontamination of Labware :
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[1]
-
After the initial solvent rinse, containers that held acutely hazardous waste should be triple-rinsed with a solvent.[5][8] The rinsate from these subsequent rinses must also be collected as hazardous waste.[8]
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5][9] The label should also include the date of accumulation and the associated hazards.[4]
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected for disposal.[9] Ensure secondary containment is used for liquid waste containers.[3][9]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste.[8][10]
-
Follow all institutional and regulatory guidelines for waste pickup scheduling and documentation.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. nj.gov [nj.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling CAM833
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of CAM833, a potent orthosteric inhibitor of the BRCA2-RAD51 interaction. Adherence to these procedures is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile gloves are suitable. Gloves must be inspected before use and removed and disposed of properly after handling. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or solution aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures:
-
Stock solution: -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following protocols must be followed to mitigate risks and ensure environmental safety.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal.
-
Clean: Decontaminate the area with a suitable cleaning agent.
-
Report: Report the spill to the laboratory supervisor.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
While specific experimental designs will vary, the following provides a general methodology for preparing a this compound stock solution, a common procedure in many research applications.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound solid, Dimethyl sulfoxide (DMSO), appropriate volumetric flask, and a calibrated balance.
-
Calculation: Determine the required mass of this compound based on its molecular weight and the desired volume and concentration of the stock solution.
-
Weighing: Accurately weigh the calculated amount of this compound solid in a fume hood.
-
Dissolving: Add the weighed this compound to the volumetric flask. Add a portion of the DMSO and swirl to dissolve the solid completely.
-
Dilution: Once dissolved, add DMSO to the final desired volume.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
